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  • Product: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Core Science & Biosynthesis

Foundational

Beyond Flatland: The Strategic Implementation of Spirocyclic Indoline-Piperidine Scaffolds in Early-Stage Drug Discovery

Executive Summary As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I have consistently observed the attrition of planar, high-molecular-weight candidates in late-stage developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of hit-to-lead optimization, I have consistently observed the attrition of planar, high-molecular-weight candidates in late-stage development due to suboptimal pharmacokinetic (PK) profiles and off-target toxicity. The strategic pivot toward three-dimensional (3D) molecular architectures—specifically by maximizing the fraction of sp3-hybridized carbons ( Fsp3​ )—is not merely a trend; it is a fundamental optimization of molecular recognition[1]. Among the most privileged 3D structures, the spiro[indoline-3,4'-piperidine] system offers a unique amalgamation of conformational rigidity, vector-controlled pharmacophore presentation, and enhanced physicochemical properties[2].

The Mechanistic Rationale: The Fsp3​ Paradigm & 3D Architecture

The causality behind selecting a spirocyclic indoline-piperidine core lies in its synergistic dual nature. The indoline moiety provides a rigid, electron-rich aromatic system capable of π−π stacking and hydrogen bonding (particularly when oxidized to an oxindole). Concurrently, the piperidine ring, fused at the C3 position via a single quaternary spiro-carbon, projects a basic amine into a distinct, predictable 3D vector.

Replacing traditional flat aromatic rings (such as biphenyls or standard piperazines) with this spirocycle triggers several mechanistic advantages:

  • Increased Fsp3​ : Higher saturation disrupts the crystal lattice energy of the molecule, which directly correlates with lowered melting points and significantly improved aqueous solubility—critical factors for oral bioavailability[3].

  • Conformational Locking: The spiro-fusion restricts rotatable bonds. This pre-organization minimizes the entropic penalty incurred upon target binding, directly translating to higher binding affinities[1].

  • Reduced Promiscuity: Planar molecules frequently intercalate into unintended targets (e.g., hERG channels or DNA base pairs), driving clinical toxicity. The inherent 3D steric bulk of the spirocycle physically hinders these off-target interactions, widening the therapeutic window[4].

G A Planar Scaffold (Low Fsp3) B Spirocyclic Integration (Indoline-Piperidine) A->B C Increased Fsp3 & 3D Complexity B->C D Conformational Locking B->D E Improved Solubility & PK Profile C->E F Reduced Entropic Penalty D->F G Higher Efficacy & Lower Toxicity E->G F->G

Causal relationship between spirocyclic integration and improved drug efficacy.

Structural Biology & Therapeutic Case Studies

The versatility of the spiro[indoline-3,4'-piperidine] core is validated across highly distinct target classes, proving its status as a "privileged" scaffold.

A. GPCR Modulation: Ghrelin Mimetics In the pursuit of non-peptide growth hormone secretagogues (GHS), researchers faced severe PK limitations with peptide-like candidates. By replacing the configurationally flexible Phenylalanine (Phe) residue in a tetrapeptide sequence with a rigid spiro(indoline-3,4'-piperidine) group, scientists successfully developed synthetic GHS agonists with functional potency matching endogenous ghrelin[5]. The basic piperidine nitrogen mimics the necessary cationic charge, while the indoline core precisely mimics the aromatic bulk of Phe, permanently locked in the bioactive conformation required for GPCR activation.

B. Kinase Inhibition: c-Met Inhibitors Deregulation of the receptor tyrosine kinase c-Met is a primary driver in various oncological indications. A series of novel spiro[indoline-3,4'-piperidine]-2-ones were synthesized to target this kinase specifically[6]. The oxindole carbonyl acts as a critical hydrogen bond acceptor within the kinase hinge region, while the piperidine moiety is vectored into the solvent-exposed region, yielding highly potent inhibitors with IC50 values as low as 14.7 nM in TR-FRET assays[6].

Quantitative Data: Physicochemical Property Shifts

To illustrate the tangible benefits of this scaffold during hit-to-lead optimization, the following table summarizes the comparative physicochemical shifts observed when transitioning from a standard flat pharmacophore to its spirocyclic analog[1][4].

Property / MetricFlat Analog (e.g., Phenyl-Piperazine)Spirocyclic Indoline-PiperidinePharmacological Impact
Fsp3​ (Fraction sp3) 0.25 - 0.350.50 - 0.65Enhanced solubility, higher clinical success probability
LogD (pH 7.4) 3.5 - 4.51.5 - 2.5Optimal lipophilicity, reduced non-specific protein binding
Aqueous Solubility < 10 μ g/mL> 100 μ g/mLImproved gastrointestinal absorption and oral bioavailability
hERG IC50 ~1 μ M (High risk)> 30 μ M (Low risk)Significantly decreased risk of cardiotoxicity
Metabolic Stability (HLM) High clearanceLow-Moderate clearanceProlonged half-life and reduced dosing frequency
Synthetic Methodologies & Experimental Protocols

The construction of the quaternary spiro-center is historically challenging. However, a highly efficient, self-validating protocol utilizes an Ag(I)/PPh3-catalyzed chelation-controlled cycloisomerization of tryptamine-ynamides[7]. This method is prioritized for its scalability and diastereoselectivity, driven by strong non-covalent cation- π interactions between the substrate and the catalyst/ligand complex.

Workflow S1 Step 1: Substrate Prep N-propargyl tryptamine S3 Step 3: Cycloisomerization Chelation-controlled S1->S3 S2 Step 2: Catalyst Prep Ag(I) + PPh3 complex S2->S3 S4 Step 4: Purification Gram-scale isolation S3->S4

Step-by-step workflow for the Ag(I)-catalyzed synthesis of spiro[indole-3,4'-piperidine].

Detailed Experimental Protocol: Ag(I)-Catalyzed Cycloisomerization

Objective: Synthesize the spiro[indole-3,4'-piperidine] scaffold via a scalable, diastereoselective route. Rationale: Silver(I) catalysts, when paired with bulky phosphine ligands like PPh3, selectively activate the alkyne moiety of the ynamide, promoting a 5-exo-dig or 6-endo-dig cyclization while suppressing unwanted competitive degradation pathways[7].

  • Substrate Preparation:

    • Dissolve 1.0 mmol of the synthesized N-propargyl tryptamine derivative in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent premature quenching of the highly reactive metal-alkyne intermediate by atmospheric moisture.

  • Catalyst Complexation:

    • In a separate flame-dried vial, mix 5 mol% of AgSbF6 and 5 mol% of Triphenylphosphine (PPh3) in 2 mL of anhydrous DCM. Stir for 15 minutes at room temperature.

    • Causality: The weakly coordinating SbF6- counterion ensures the Ag(I) center remains highly electrophilic. Simultaneously, PPh3 provides the necessary steric bulk to induce diastereoselectivity via cation- π stabilization of the transition state[7].

  • Cycloisomerization Reaction:

    • Transfer the catalyst solution dropwise to the substrate solution at 0°C.

    • Allow the mixture to warm to room temperature naturally and stir for 12 hours. Monitor via TLC or LC-MS until complete consumption of the starting material.

    • Causality: The gradual warming controls the initial exothermic reaction, preventing thermal decomposition of the sensitive spiroindoleninium intermediate.

  • Quenching and Purification:

    • Quench the reaction by adding 5 mL of saturated aqueous NaHCO3.

    • Extract the aqueous layer with DCM (3 x 10 mL). Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure spiro[indole-3,4'-piperidine] product.

    • System Validation: Confirm the quaternary spiro-carbon formation via 13C-NMR (identifying the characteristic quaternary carbon peak around 50-60 ppm) and X-ray crystallography to verify spatial orientation.

Conclusion

The spirocyclic indoline-piperidine scaffold is not merely a structural novelty; it is a rationally designed engineering solution to the attrition problems plaguing modern drug discovery. By strategically increasing Fsp3​ and locking pharmacophores into precise 3D vectors, medicinal chemists can simultaneously optimize target affinity and ADME-Tox profiles. As synthetic methodologies become more robust and scalable, the integration of these privileged scaffolds will undoubtedly accelerate the transition of early-stage hits into viable clinical leads.

References
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.1

  • Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Publications. 2

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. 3

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm. 4

  • Spiro(indoline-3,4'-piperidine) growth hormone secretagogues as ghrelin mimetics. PubMed (NIH). 5

  • Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chel. ChemRxiv. 7

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. PubMed (NIH). 6

Sources

Exploratory

In vitro pharmacological profiling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Scaffolds Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, the spir...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Scaffolds

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, the spirocyclic system represents a "privileged scaffold," offering immense conformational rigidity and precise vector projection for structure-activity relationship (SAR) optimization. Specifically, 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] serves as a critical, highly versatile building block. The presence of the halogen at the 5-position of the indoline core provides an ideal synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to generate diverse libraries of spiro[indoline-3,4'-piperidine]-2-ones.

Pharmacologically, derivatives of this scaffold have demonstrated profound efficacy in two distinct therapeutic arenas:

  • Oncology (Receptor Tyrosine Kinases): As highly selective, ATP-competitive dual inhibitors of c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase)[1].

  • Metabolic Diseases (GPCRs): As potent antagonists of the Neuropeptide Y Y5 (NPY5) receptor, a target implicated in feeding behaviors and obesity[2].

This whitepaper outlines the causality, logic, and validated protocols required to execute a robust in vitro pharmacological profiling cascade for derivatives synthesized from this bromo-spiroindoline precursor.

Pharmacological Workflow & Target Engagement

To validate the biological activity of spiroindoline derivatives, the screening cascade must transition from cell-free biochemical target engagement to functional cellular assays.

The c-Met Kinase Signaling Pathway

Aberrant c-Met activation drives tumorigenesis, metastasis, and anti-cancer drug resistance. Spiroindoline derivatives act as Type I kinase inhibitors, lodging into the orthosteric ATP-binding pocket of the active kinase conformation.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Dimerization & Activation PI3K PI3K / AKT Survival Pathway cMet->PI3K MAPK RAS / MAPK Proliferation Pathway cMet->MAPK Spiro Spiroindoline Inhibitor Spiro->cMet Blocks ATP Pocket Tumor Tumor Growth & Metastasis PI3K->Tumor MAPK->Tumor

Fig 1: Mechanism of c-Met pathway inhibition by spiroindoline derivatives.

Self-Validating Experimental Protocols

A robust profiling strategy requires assays that internally control for false positives (e.g., compound auto-fluorescence or cytotoxicity masquerading as functional antagonism).

Protocol A: TR-FRET Biochemical Kinase Assay (c-Met/ALK)

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard luminescence assays because the time-delayed readouts eliminate interference from the intrinsic fluorescence of the spiro-compounds, ensuring high signal-to-noise ratios[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 2 mM DTT.

  • Enzyme/Substrate Mix: Dilute recombinant human c-Met kinase domain and biotinylated poly-GT (glutamate-tyrosine) peptide substrate in the kinase buffer.

  • Compound Incubation: Dispense 10 µL of the enzyme/substrate mix into a 384-well plate. Add 100 nL of the spiroindoline derivative (in DMSO) using an acoustic liquid handler (e.g., Echo 550) to achieve a 10-point dose-response curve (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP (at the predetermined Km​ value for c-Met) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 20 µL of detection buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout & Validation: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (ex: 340 nm, em: 615 nm and 665 nm). Calculate the 665/615 ratio. Self-Validation: Include Staurosporine as a pan-kinase positive control and a DMSO-only negative control to calculate the Z'-factor (>0.6 required).

Protocol B: cAMP Accumulation Assay for NPY5 Antagonism

Causality for Selection: NPY5 is a Gi​ -coupled GPCR. Agonism inhibits adenylyl cyclase, lowering cAMP. To prove our spiroindoline is an antagonist, we must demonstrate that it restores forskolin-stimulated cAMP levels in the presence of the native ligand (NPY)[2].

Step-by-Step Methodology:

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human NPY5 receptor. Seed at 10,000 cells/well in a 384-well plate and incubate overnight.

  • Stimulation & Antagonism: Pre-incubate cells with the spiroindoline compound and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation) for 30 minutes.

  • Agonist Challenge: Add 10 µM Forskolin (to stimulate baseline cAMP) and an EC80​ concentration of human NPY. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and measure cAMP levels using a homogeneous time-resolved fluorescence (HTRF) cAMP competitive immunoassay kit.

  • Data Analysis: Plot the restoration of the cAMP signal against the log concentration of the spiro compound to determine the IC50​ (functional antagonism).

Quantitative Data Presentation

The transformation of the 5-bromoindoline precursor into optimized derivatives yields significant shifts in pharmacological profiles. Below is a representative data summary of structure-activity relationships (SAR) when the 5-bromo position is substituted via cross-coupling to yield aminopyridyl moieties[1].

Table 1: In Vitro Pharmacological Profiling of Spiroindoline Derivatives

Compound ClassModification at C5 Positionc-Met Kinase IC50​ (nM)ALK Kinase IC50​ (nM)NPY5 Binding Ki​ (nM)GTL-16 Cell Viability IC50​ (µM)
Precursor 5-Bromo (Scaffold)> 10,000> 10,000> 5,000> 50.0
Derivative A Aminopyridyl substitution14.722.1> 1,0001.56
Derivative B Aminopyrazinyl substitution4.28.5> 1,0000.45
Derivative C Spironolactone modification> 5,000> 5,0001.3> 50.0

Note: Derivative B represents a highly optimized c-Met/ALK dual inhibitor, while Derivative C demonstrates how structural divergence of the spiro-piperidine ring shifts selectivity entirely toward the NPY5 GPCR target.

In Vitro Screening Cascade Visualization

To systematically identify clinical candidates from a library of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] derivatives, a rigid, multi-tiered screening cascade must be enforced.

Screening_Workflow Synth Library Synthesis (5-Bromoindoline Precursor) Biochem Biochemical Profiling (TR-FRET c-Met / ALK) Synth->Biochem High-Throughput Cell Cellular Assays (Phospho-c-Met / cAMP NPY5) Biochem->Cell IC50 < 50 nM ADME In Vitro ADME (Microsomal Stability & Tox) Cell->ADME Functional Activity Lead Lead Selection & In Vivo Efficacy ADME->Lead Favorable PK

Fig 2: Multi-tiered in vitro pharmacological screening cascade for spiroindoline derivatives.

Conclusion

The 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] compound is not a therapeutic end-point, but rather a highly privileged chemical starting point. By leveraging its rigid spirocyclic core and the reactive 5-bromo handle, drug discovery teams can navigate distinct pharmacological spaces. Rigorous in vitro profiling—utilizing TR-FRET for precise kinase kinetics and cAMP accumulation for GPCR functional mapping—ensures that only compounds with true target engagement and favorable cellular phenotypes progress to in vivo models.

References

  • Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. ACS Med Chem Lett. (2013). Source: PubMed Central (NIH). URL:[Link][1][4]

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors. Eur J Med Chem. (2012). Source: PubMed (NIH). URL:[Link][3][5]

  • Contemporary Development In NPYY5 Receptor Antagonist. Internet Scientific Publications. Source: ISPUB. URL: [Link][2][6]

  • Determining the most relevant crystal structure to virtually identify type 1 inhibitors of c-Met. NIScPR. Source: National Institute of Science Communication and Policy Research. URL:[Link]

Sources

Foundational

1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]: A Privileged Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the shift from flat, sp2 -rich aromatic molecules to complex, sp3 -rich 3D architectures has become a critical strategy for improving target selectivity and reducing off-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the shift from flat, sp2 -rich aromatic molecules to complex, sp3 -rich 3D architectures has become a critical strategy for improving target selectivity and reducing off-target toxicity. The 1'-methyl-spiro-[5-bromoindoline-3,4'-piperidine] architecture represents a highly versatile "privileged scaffold"[1]. This technical whitepaper explores the structural thermodynamics, receptor binding profiles, and self-validating experimental workflows required to leverage this specific building block in the development of novel therapeutics, ranging from oncology to neuropharmacology.

Structural Thermodynamics and the "Spiro" Advantage

The utility of the 1'-methyl-spiro-[5-bromoindoline-3,4'-piperidine] core lies in its precise spatial geometry and functional handles:

  • Entropic Pre-organization: The spiro linkage at the C3 position of the indoline core forces the piperidine ring into an orthogonal plane relative to the indoline aromatic system. This rigidity pre-organizes the ligand into its bioactive conformation, significantly minimizing the entropic penalty ( ΔS ) typically incurred during the target binding event.

  • The 1'-Methyl Piperidine Vector: The tertiary amine of the piperidine ring, modulated by the 1'-methyl group, maintains an optimal pKa​ (typically ~8.5–9.0) for physiological protonation. This enables critical cation- π or salt-bridge interactions within receptor binding pockets while maintaining sufficient lipophilicity for blood-brain barrier (BBB) penetration.

  • The 5-Bromo Electrophilic Handle: The bromine atom at the C5 position of the indoline ring is strategically oriented toward solvent-exposed or deep hydrophobic regions (depending on the target). It serves as an ideal electrophilic vector for late-stage diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura)[2].

Mechanisms of Action Across Key Receptors

Once the 5-bromo handle is functionalized (e.g., converted to 5-aryl or 5-heteroaryl derivatives), the resulting spiroindoline compounds exhibit potent, selective activity across several distinct receptor classes.

c-Met Receptor Tyrosine Kinase Inhibition

Deregulation of the c-Met kinase pathway is a primary driver in numerous malignancies, including gastric and non-small cell lung cancers. Spiroindoline-2-ones derived from this scaffold act as highly potent, ATP-competitive c-Met inhibitors[3]. Mechanism: The indoline core mimics the purine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (specifically Met1160). The functionalized 5-aryl group extends deeply into the hydrophobic selectivity pocket (interacting with Tyr1230), while the 1'-methylpiperidine projects outward to interact with solvent-exposed residues, ensuring high kinase selectivity.

Vesicular Acetylcholine Transporter (VAChT) Modulation

Specific spiroindoline derivatives have been identified as potent neuroactive agents that selectively target VAChT, offering a novel mechanism for agricultural insecticides with low mammalian toxicity[1]. Mechanism: These compounds inhibit the transport of acetylcholine into presynaptic vesicles. The protonated 1'-methylpiperidine nitrogen forms a crucial cation- π interaction with aromatic residues within the transporter's binding site. This blockade depletes releasable synaptic vesicles, drastically reducing miniature excitatory postsynaptic potentials (minis) and leading to neuromuscular paralysis.

Growth Hormone Secretagogue Receptor (GHSR1a) Agonism

Spiroindoline derivatives function as potent small-molecule mimetics of the endogenous peptide hormone ghrelin[4]. Mechanism: By binding to the transmembrane domain of the G-protein-coupled receptor (GPCR) GHSR1a, these compounds trigger intracellular calcium elevation. The rigid spiro core effectively mimics the spatial arrangement of the N-terminal Gly-Ser-Ser(n-octanoyl)-Phe segment of ghrelin, establishing a critical salt bridge with Asp99 via the piperidine nitrogen.

Quantitative Pharmacodynamics

The table below summarizes the binding affinities and key interactions of functionalized spiro[indoline-3,4'-piperidine] derivatives across their primary targets.

Target ReceptorRepresentative Derivative ClassPrimary Assay TypeTypical IC50​ / Ki​ RangeKey Binding Interactions
c-Met Kinase 5-Aryl-spiroindoline-2-onesTR-FRET14 nM – 17 µM[3]H-bond with Met1160; Hydrophobic packing with Tyr1230.
GHSR1a MK-0677 structural analogsIntracellular Ca2+ 1 nM – 10 nM[4]Salt bridge with Asp99; Transmembrane hydrophobic packing.
VAChT CASPP derivativesRadioligand Displacement10 nM – 100 nM[1]Cation- π interaction via protonated piperidine nitrogen.

Experimental Workflows & Self-Validating Protocols

To utilize the 1'-methyl-spiro-[5-bromoindoline-3,4'-piperidine] scaffold effectively, researchers must employ rigorous, self-validating protocols for both synthesis and biological evaluation.

Protocol A: Late-Stage Functionalization via Microwave-Promoted Suzuki-Miyaura Cross-Coupling

This protocol details the conversion of the 5-bromo handle into an active 5-aryl pharmacophore[2].

  • Reagent Assembly: In a microwave-safe vial, combine 1'-methyl-spiro-[5-bromoindoline-3,4'-piperidine] (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh3​)4​ catalyst (0.05 eq), and Cs2​CO3​ (2.0 eq).

  • Solvent System & Degassing: Add a solvent mixture of Toluene/Ethanol/Water (2:1:1 v/v/v). Purge the solution with Argon gas for 10 minutes.

    • Causality: Water is required to dissolve the inorganic base, ethanol acts as a co-solvent, and toluene dissolves the organic starting materials. Degassing is critical because oxygen rapidly oxidizes the active Pd(0) catalyst to inactive Pd(II) , halting the catalytic cycle.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.

    • Causality: Microwave dielectric heating provides uniform, rapid energy transfer. This accelerates the transmetalation and reductive elimination steps of the catalytic cycle while minimizing the thermal degradation of the spirocyclic core that often occurs during prolonged conventional reflux.

  • Workup & Self-Validation: Extract with Ethyl Acetate, wash with brine, and concentrate. Analyze the crude mixture via LC-MS.

    • Validation Metric: The reaction is only deemed successful if LC-MS integration shows >95% conversion of the starting bromide ( m/z ~295/297 isotopic pattern) to the desired product mass, with no significant debromination side-products.

Protocol B: TR-FRET Binding Assay for c-Met Kinase Activity

This protocol validates the inhibitory potency of the newly synthesized derivatives against c-Met[3].

  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

    • Causality: Mg2+ is an essential cofactor for ATP binding. DTT maintains the kinase domain's cysteine residues in a reduced state, preventing artefactual inhibition via disulfide bond formation. Tween-20 prevents non-specific compound aggregation.

  • Pre-Incubation: Incubate recombinant human c-Met kinase domain with serial dilutions of the spiroindoline derivative (in DMSO, final concentration <1%) for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the competitive inhibitor to reach thermodynamic equilibrium with the enzyme's active site prior to the introduction of the competing ATP substrate.

  • Initiation: Add ATP at its apparent Km​ value (e.g., 10 µM) and ULight-labeled poly-GT substrate. Incubate for 60 minutes.

  • Quench & Detection: Add EDTA (to a final concentration of 20 mM) followed by a Europium-labeled anti-phosphotyrosine antibody.

    • Causality: EDTA chelates Mg2+ , abruptly halting kinase activity. The Eu-antibody binds to phosphorylated tyrosine residues on the substrate, bringing the Europium donor into close proximity with the ULight acceptor, enabling Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Self-Validation (Z'-Factor): Read the plate at Ex 320 nm / Em 665 nm. Calculate the Z'-factor using DMSO vehicle (negative control) and Staurosporine (positive control).

    • Validation Metric: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ . A Z′>0.5 confirms the assay has a robust signal window and low variability, validating the calculated IC50​ values.

Visualizations

Workflow A 1'-Methyl-spiro-[5-bromoindoline- 3,4'-piperidine] Scaffold B Palladium-Catalyzed Suzuki-Miyaura Coupling A->B Boronic Acids, Pd(PPh3)4, Base C 5-Aryl/Heteroaryl Derivatives (Target Ligands) B->C LC-MS & NMR Validation D Receptor Binding Assays (TR-FRET / Radioligand) C->D High-Throughput Screening E Hit-to-Lead Optimization D->E IC50 & Kinase Selectivity Profiling

Workflow for the functionalization and screening of 5-bromo-spiroindoline derivatives.

Pathway HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Spiroindoline Derivative Inhibitor->cMet Competitive Inhibition Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival MAPK->Proliferation Growth

Mechanism of spiroindoline derivatives inhibiting the c-Met signaling pathway.

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Exploratory

Toxicity and preliminary pharmacokinetic data for spiro-[indoline-3,4'-piperidine] derivatives

Structural and Pharmacological Profiling of Spiro-[indoline-3,4'-piperidine] Derivatives: A Technical Guide to Pharmacokinetics and Toxicity Executive Summary The spiro-[indoline-3,4'-piperidine] framework represents a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural and Pharmacological Profiling of Spiro-[indoline-3,4'-piperidine] Derivatives: A Technical Guide to Pharmacokinetics and Toxicity

Executive Summary

The spiro-[indoline-3,4'-piperidine] framework represents a highly privileged structural motif in contemporary medicinal chemistry[1]. Characterized by its rigid, orthogonal three-dimensional topology, this scaffold is uniquely suited for deep insertion into the transmembrane binding pockets of G-protein coupled receptors (GPCRs). While its pharmacodynamic properties make it an exceptional starting point for drug discovery, the inherent physicochemical traits of the scaffold—specifically the basicity of the piperidine nitrogen and the lipophilicity of the indoline core—introduce specific pharmacokinetic (PK) liabilities and off-target toxicities. This whitepaper provides an authoritative, in-depth analysis of the PK and toxicity profiles of spiro-[indoline-3,4'-piperidine] derivatives, alongside self-validating experimental protocols for lead optimization.

Pharmacological Significance & Structural Topology

The defining feature of the spiro-[indoline-3,4'-piperidine] scaffold is its spirocyclic quaternary carbon center, which locks the piperidine and indoline rings in a perpendicular arrangement[2]. This rigid vector projection minimizes the entropic penalty upon target binding.

Derivatives of this class have demonstrated profound efficacy across multiple therapeutic areas. They are highly effective modulators of chemokine receptors (such as CCR3 and CCR5), which are critical targets in inflammatory and immunoregulatory disorders[3]. Furthermore, the scaffold has been successfully optimized into potent Neuropeptide Y5 (NPY Y5) receptor antagonists, with advanced candidates demonstrating robust in vivo inhibition of feeding activity at oral doses of 1–30 mg/kg[4].

GPCR_Pathway Spiro Spiro[indoline-3,4'-piperidine] Derivative Receptor Target GPCR (e.g., NPY Y5 / CCR5) Spiro->Receptor Competitive Antagonism GProt G-Protein Complex (Gi/o) Receptor->GProt Prevents Activation Effector Adenylyl Cyclase GProt->Effector Blocks Inhibition Signal Intracellular cAMP Modulation Effector->Signal Normalizes Levels

GPCR signaling modulation by spiro-[indoline-3,4'-piperidine] antagonists.

Preliminary Pharmacokinetic (PK) Profiling

The pharmacokinetic behavior of spiro-[indoline-3,4'-piperidine] derivatives is heavily dictated by their acid-base properties. The basic piperidine nitrogen typically exhibits a pKa between 9.0 and 10.0, rendering the molecule protonated at physiological pH.

  • Distribution: The combination of a cationic center and a lipophilic core drives extensive tissue partitioning (phospholipid binding), resulting in a high steady-state volume of distribution (Vss). While this ensures excellent tissue penetration, it can lead to prolonged terminal half-lives and potential accumulation upon chronic dosing.

  • Metabolism & Clearance: Hepatic clearance is primarily driven by Phase I oxidation. The piperidine ring is highly susceptible to CYP2D6-mediated N-dealkylation, while the indoline core frequently undergoes CYP3A4-mediated hydroxylation.

Table 1: Representative Pharmacokinetic Parameters (Rodent Model, 10 mg/kg PO, 2 mg/kg IV)

ParameterObserved RangeMechanistic Rationale
Clearance (CL) 15 - 45 mL/min/kgModerate to high hepatic extraction driven by CYP3A4 and CYP2D6 metabolism.
Volume of Distribution (Vss) 3.5 - 8.0 L/kgHigh tissue distribution driven by the basic piperidine nitrogen and lipophilic core.
Half-life (t1/2) 2.0 - 6.5 hoursHighly dependent on substitution; N-acylation or fluorination significantly increases t1/2.
Oral Bioavailability (F) 25% - 65%Limited primarily by first-pass hepatic metabolism rather than gastrointestinal absorption.

Toxicity and Safety Margins

The primary toxicological liability of the spiro-[indoline-3,4'-piperidine] class is cardiovascular toxicity. The structural combination of a basic amine separated by a defined distance from a lipophilic aromatic system is the classic pharmacophore for binding to the inner cavity of the hERG potassium channel.

  • Cardiotoxicity (hERG Blockade): Binding to the Tyr652 and Phe656 residues within the hERG pore can lead to delayed ventricular repolarization (QT prolongation). Lead optimization must actively mitigate this by reducing the pKa of the piperidine nitrogen (e.g., via the introduction of electron-withdrawing groups) or by adding steric bulk to disrupt the pore-binding interaction.

  • Mutagenicity & Cytotoxicity: The unsubstituted core scaffold is generally Ames-negative. However, historical attempts to optimize this scaffold have occasionally embedded aniline or aminocarbazole moieties, which carry significant risks of mutagenic activity and must be avoided[4].

Table 2: Preliminary Toxicity Profile and Mitigation Strategies

AssayTypical FindingCausality & Structural Mitigation
hERG IC50 (Patch Clamp) 1.5 - 10 µMBasic amine interacts with hERG pore. Mitigate by lowering pKa or increasing steric hindrance.
Ames Test (Mutagenicity) NegativeAbsence of reactive electrophiles. Avoid derivatization with planar anilines or carbazoles.
Cytotoxicity (HepG2) > 50 µMLow acute toxicity. However, lysosomotropism may occur at high doses due to basicity.
Phospholipidosis Weak PositiveCationic amphiphilic drug (CAD) property. Mitigate by lowering overall lipophilicity (LogP < 3).

Self-Validating Experimental Protocols

To accurately assess the PK and toxicity liabilities of this scaffold, researchers must employ rigorous, self-validating in vitro assays.

PK_Tox_Workflow Synthesis Chemical Synthesis & Purification InVitro In Vitro PK (Microsomal Stability) Synthesis->InVitro InVivo In Vivo PK (Rodent Clearance/Vd) InVitro->InVivo t1/2 > 30 min Opt Lead Optimization (pKa / LogP Tuning) InVitro->Opt High Clearance Tox Toxicity Screening (hERG / Ames) InVivo->Tox F% > 30% InVivo->Opt Poor Exposure Tox->Opt hERG Blockade Candidate Preclinical Candidate Tox->Candidate Safe Profile Opt->Synthesis Iteration

Iterative PK/Tox screening workflow for spiro-indoline lead optimization.

Protocol 1: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance ( CLint​ ) of spiro-[indoline-3,4'-piperidine] derivatives to predict hepatic first-pass metabolism.

  • Matrix Preparation: Dilute human or rat liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Limiting protein concentration to 0.5 mg/mL minimizes non-specific microsomal binding, which is highly problematic for lipophilic spiro-compounds. Higher protein levels artificially lower the unbound fraction ( fu,mic​ ), masking the true metabolic clearance rate.

  • Pre-incubation & Initiation: Pre-incubate the matrix with 1 µM of the test compound for 5 minutes at 37°C. Initiate the reaction by adding an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

    • Causality: Utilizing a regenerating system rather than direct NADPH addition ensures a zero-order, continuous supply of the required cofactor. This prevents the reaction rate from artificially plateauing due to cofactor depletion over the 60-minute time course.

  • Quenching & Precipitation: At predetermined intervals (0, 15, 30, 45, 60 min), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of ice-cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction precisely at the target second. It simultaneously precipitates the protein matrix, ensuring a clean supernatant for LC-MS/MS injection.

  • Self-Validation Check: The assay must be run concurrently with Dextromethorphan (CYP2D6) and Midazolam (CYP3A4). The run is rejected if the CLint​ of these controls deviates by >15% from historical baselines, ensuring the enzymatic viability of the specific microsomal batch.

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

Objective: Quantify the IC50 of the test compound against the hERG potassium channel to assess cardiotoxic liability.

  • Cell Preparation: Utilize Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Resuspend in extracellular recording solution.

    • Causality: CHO cells lack endogenous voltage-gated potassium currents that could confound the hERG signal, providing a clean electrophysiological background for accurate IC50 determination.

  • Voltage-Clamp Protocol: Apply a holding potential of -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds.

    • Causality: The initial depolarization to +20 mV opens and rapidly inactivates the hERG channels. The subsequent step to -50 mV allows the channels to recover from inactivation into the open state before deactivating, eliciting the characteristic "tail current." Measuring blockade at the tail current is critical because spiro-piperidines exhibit state-dependent binding, preferentially blocking the open/inactivated states.

  • Compound Perfusion: Perfuse the test compound at increasing concentrations (0.1, 1, 10, 30 µM) for 3 minutes per concentration.

    • Causality: Continuous perfusion is required because the lipophilic spiro-indoline core can adhere to microfluidic tubing. A 3-minute exposure ensures the compound reaches steady-state equilibrium at the binding site within the channel pore.

  • Self-Validation Check: The protocol incorporates 0.1% DMSO as a negative vehicle control to monitor baseline current rundown. E-4031 (100 nM) is applied at the end of the assay as a positive control. The data is only accepted if E-4031 completely abolishes the remaining tail current, validating the cell preparation's sensitivity to a known hERG blocker.

References

  • PubChem. "Spiro[indoline-3,4'-piperidine] | C12H16N2 | CID 11788730". National Institutes of Health (NIH).[Link]

  • ChemRxiv. "Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives via Chel". ChemRxiv.[Link]

  • Google Patents. "WO1998025605A1 - Spiro-substituted azacycles as modulators of chemokine receptor activity".
  • Internet Scientific Publications. "Contemporary Development In NPYY5 Receptor Antagonist". Internet Scientific Publications. [Link]

Sources

Foundational

Technical Whitepaper: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Specifications and Applications in Kinase Inhibitor Discovery

Executive Summary In modern medicinal chemistry, the spirocyclic core has emerged as a highly privileged scaffold, enabling drug developers to "escape flatland" by introducing rigid, three-dimensional architectures. Amon...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the spirocyclic core has emerged as a highly privileged scaffold, enabling drug developers to "escape flatland" by introducing rigid, three-dimensional architectures. Among these, 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] serves as a critical building block. This whitepaper details its physicochemical specifications, structural rationale, and step-by-step experimental workflows, specifically focusing on its utility in synthesizing potent c-Met/ALK dual inhibitors.

Physicochemical Specifications

Accurate molecular specifications are the foundation of reliable assay development and stoichiometric calculations. The quantitative data for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is summarized below based on authoritative chemical databases [1].

SpecificationValue
Compound Name 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]
CAS Number 1160247-24-4
PubChem CID 71305685
Molecular Formula C13H17BrN2
Molecular Weight 281.19 g/mol
Isotopic Exact Mass 280.0575 g/mol (for 79Br)
Topological Polar Surface Area (TPSA) ~15.3 Ų

Structural Biology & Scaffold Significance

The selection of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] as a starting material is driven by precise structural biology principles:

  • Spiro Geometry: The spiro carbon (C3 of the indoline / C4' of the piperidine) forces the two rings into an orthogonal arrangement. This 3D conformation enhances target specificity by projecting substituents into distinct spatial vectors, which is critical for binding deep hydrophobic pockets in kinase domains without suffering the entropic penalty of flexible linear chains.

  • The 5-Bromo Handle: The bromine atom at the 5-position of the indoline ring is a deliberate synthetic choice. It acts as an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows for the late-stage functionalization required to append complex warheads.

  • 1'-Methyl Group: Methylation of the piperidine nitrogen fine-tunes the basicity (pKa) and lipophilicity (LogP) of the molecule. Combined with its extremely low TPSA (~15.3 Ų), the methylated scaffold ensures excellent cellular permeability and oral bioavailability compared to its unsubstituted analogs.

Biological Application: c-Met/ALK Dual Inhibition

The spiro[indoline-3,4'-piperidine] scaffold is foundational in the development of dual c-Met/ALK inhibitors, such as the highly selective SMU-B [2]. Aberrant c-Met (Hepatocyte Growth Factor Receptor) and ALK (Anaplastic Lymphoma Kinase) signaling are primary drivers in non-small cell lung cancer (NSCLC) and gastric carcinomas.

By utilizing the spiroindoline core, inhibitors can achieve potent, ATP-competitive binding within the tyrosine kinase domains of both c-Met and ALK. This effectively shuts down downstream PI3K/AKT and MAPK/ERK signaling cascades, halting tumor proliferation.

Pathway Ligand HGF / ALK Ligands Receptor c-Met / ALK Receptors Ligand->Receptor Activation Kinase Tyrosine Kinase Domain Autophosphorylation Receptor->Kinase Phosphorylation Inhibitor Spiroindoline Derivative (e.g., SMU-B) Inhibitor->Kinase ATP-competitive Inhibition Downstream PI3K/AKT & MAPK/ERK Signaling Cascades Kinase->Downstream Signal Transduction Outcome Tumor Cell Proliferation & Survival Downstream->Outcome Gene Expression

Mechanistic pathway of c-Met/ALK inhibition by spiroindoline derivatives.

Experimental Workflows: Synthesis & Reduction Protocol

To utilize 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] effectively, one must understand its synthesis from the corresponding oxindole precursor. The following protocol describes the self-validating reduction of 1'-methyl-spiro[5-bromoindoline-2-one-3,4'-piperidine] to the target indoline.

Synthesis A 5-Bromooxindole C 1'-Methyl-spiro [5-bromoindoline-2-one -3,4'-piperidine] A->C Alkylation B MeN(CH2CH2Cl)2 (Base, THF) B->C Reagent E 1'-Methyl-spiro [5-bromoindoline -3,4'-piperidine] C->E Reduction D BH3-THF (Reduction) D->E Reagent

Synthetic workflow for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine].

Step-by-Step Reduction Protocol

Causality of Reagent Choice: Borane-tetrahydrofuran (BH3-THF) is selected over catalytic hydrogenation (Pd/C, H2) or Lithium Aluminum Hydride (LiAlH4). Catalytic hydrogenation risks reductive debromination of the crucial 5-bromo handle. LiAlH4 can be overly harsh and lead to ring-opening side reactions. BH3-THF provides chemoselective reduction of the lactam (oxindole) to the cyclic amine (indoline) while preserving the aryl bromide.

  • Preparation: Under an inert nitrogen atmosphere, dissolve 1.0 eq of 1'-methyl-spiro[5-bromoindoline-2-one-3,4'-piperidine] in anhydrous THF (0.2 M concentration). Cool the reaction vessel to 0 °C using an ice bath.

  • Reagent Addition: Slowly add BH3-THF complex (1.0 M in THF, 3.0 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: The slow addition controls the exothermic nature of the borane complexation, preventing thermal degradation of the starting material and ensuring a clean reaction profile.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The disappearance of the starting material mass [M+H]+ and the appearance of the reduced product mass validates the completion of the reduction.

  • Quenching: Cool the mixture back to 0 °C. Carefully add methanol dropwise until gas evolution (H2) ceases.

    • Causality: Methanol safely decomposes the unreacted borane into trimethyl borate and hydrogen gas, validating the safety and termination of the reduction phase.

  • Hydrolysis: Add 6 N HCl and reflux for 1 hour to break the highly stable amine-borane complex.

  • Workup: Basify the aqueous layer with 1 N NaOH to pH 10, extract with dichloromethane (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the final 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine].

Analytical Validation Standards

To ensure the trustworthiness of the synthesized batch before downstream kinase inhibitor development, the following analytical benchmarks must be met:

  • LC-MS: The spectrum must show a single peak with an isotopic pattern characteristic of a single bromine atom (a 1:1 intensity ratio of m/z 281.05 and 283.05[M+H]+).

  • 1H NMR (400 MHz, CDCl3): Validation requires the disappearance of the oxindole amide proton and the emergence of the indoline C2 protons. The 1'-methyl group should appear as a sharp singlet around ~2.3 ppm. The spiro-piperidine protons will present as complex multiplets due to the rigid chair conformation locked by the spiro center.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71305685, 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]". PubChem. URL:[Link]

  • Wang, et al. "Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors". ACS Medicinal Chemistry Letters, 2013. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Introduction and Strategic Rationale The spiro[indoline-3,4'-piperidine] scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized to impart unique three-dimensional conformational rigi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The spiro[indoline-3,4'-piperidine] scaffold is a highly privileged structure in modern medicinal chemistry, frequently utilized to impart unique three-dimensional conformational rigidity to drug candidates[1]. Derivatives of this spirocyclic system have demonstrated significant efficacy as c-Met kinase inhibitors[2], growth hormone secretagogues, and ligands for various G-protein coupled receptors (GPCRs)[3].

The introduction of a bromine atom at the 5-position of the indoline ring provides a critical synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), while the N-methylated piperidine ring ensures favorable physicochemical properties, such as improved aqueous solubility and basicity.

Synthetic Strategy

This protocol details a robust, two-step synthetic route to 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] .

  • Spiro-annulation: The quaternary spirocenter is established via the double alkylation of 5-bromooxindole with N-methyl-bis(2-chloroethyl)amine hydrochloride (mechlorethamine) using a strong base.

  • Chemoselective Reduction: The resulting spiro-lactam is reduced to the corresponding indoline. Crucially, Borane-Tetrahydrofuran (BH₃·THF) is selected over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a standard lactam reducing agent, it carries a high risk of unwanted hydrodehalogenation of the aryl bromide. BH₃·THF offers superior chemoselectivity, preserving the critical carbon-bromine bond while efficiently reducing the amide.

G A 5-Bromooxindole + N-Methyl-bis(2-chloroethyl)amine B Spiro-annulation (NaH, DMF, 0°C to RT) A->B C 5-Bromo-1'-methylspiro [indoline-3,4'-piperidine]-2-one B->C D Lactam Reduction (BH3·THF, Reflux) C->D E 1'-Methyl-spiro [5-bromoindoline-3,4'-piperidine] D->E

Caption: Two-step synthetic workflow for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine].

Experimental Protocols

General Safety and Setup
  • Environment: All reactions must be performed in a professionally equipped fume hood using standard Schlenk techniques under an inert atmosphere (Argon or Nitrogen).

  • PPE: Flame-resistant lab coat, nitrile gloves, and safety goggles are mandatory.

  • Reagent Handling: Sodium hydride (NaH) is highly pyrophoric. Borane (BH₃) reacts violently with water to release flammable hydrogen gas.

Step 1: Synthesis of 5-Bromo-1'-methylspiro[indoline-3,4'-piperidine]-2-one

Objective: Construct the spirocyclic core via base-mediated dialkylation.

Materials:

  • 5-Bromo-1,3-dihydro-2H-indol-2-one (5-Bromooxindole): 10.0 mmol (2.12 g)

  • N-Methyl-bis(2-chloroethyl)amine hydrochloride: 11.0 mmol (2.12 g)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil): 35.0 mmol (1.40 g)

  • Anhydrous N,N-Dimethylformamide (DMF): 40 mL

Procedure:

  • Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add anhydrous DMF (40 mL) and cool the system to 0 °C using an ice-water bath under an argon atmosphere.

  • Base Addition: Carefully add NaH (1.40 g, 35.0 mmol) in three distinct portions over 15 minutes. Causality note: Portion-wise addition prevents rapid, uncontrollable hydrogen gas evolution and thermal spikes.

  • Substrate Addition: Dissolve 5-bromooxindole (2.12 g, 10.0 mmol) in 10 mL of anhydrous DMF. Add this solution dropwise to the NaH suspension over 20 minutes. Stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add N-methyl-bis(2-chloroethyl)amine hydrochloride (2.12 g, 11.0 mmol) solid in small portions.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.

  • Quench and Workup: Cool the flask back to 0 °C and carefully quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine (5 × 30 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Dichloromethane:Methanol, 95:5) to yield the spiro-lactam intermediate.

Step 2: Chemoselective Reduction to 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Objective: Reduce the lactam to an indoline without cleaving the aryl bromide bond.

Materials:

  • 5-Bromo-1'-methylspiro[indoline-3,4'-piperidine]-2-one: 5.0 mmol (1.47 g)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M in THF): 20.0 mmol (20 mL)

  • Anhydrous Tetrahydrofuran (THF): 15 mL

  • 6M Hydrochloric Acid (HCl): 10 mL

Procedure:

  • Setup: In an oven-dried 100 mL two-neck flask fitted with a reflux condenser, dissolve the spiro-lactam (1.47 g, 5.0 mmol) in anhydrous THF (15 mL) under argon.

  • Reduction: Cool the solution to 0 °C. Syringe in the BH₃·THF solution (20 mL, 20.0 mmol) dropwise over 15 minutes.

  • Reflux: Gradually warm the reaction to room temperature, then heat to reflux (65 °C) for 12 hours.

  • Acidic Quench (Critical Step): Cool the reaction to 0 °C. Carefully add 6M HCl (10 mL) dropwise. Causality note: Borane forms a stable amine-borane complex with the newly formed basic nitrogen atoms. The strong acid hydrolyzes this complex, liberating the free amine salt.

  • Hydrolysis: Heat the quenched mixture to reflux for 1 hour to ensure complete dissociation of the boron complexes.

  • Isolation: Cool to room temperature, concentrate in vacuo to remove THF. Basify the remaining aqueous phase to pH 12 using 2M NaOH. Extract with Dichloromethane (3 × 30 mL).

  • Final Purification: Dry the combined organics over Na₂SO₄, concentrate, and purify via recrystallization (Hexane/Ethyl Acetate) or flash chromatography to obtain the pure 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine].

Mechanistic Rationale for Chemoselectivity

The use of BH₃·THF is the cornerstone of this protocol's trustworthiness. Unlike nucleophilic hydride donors (LiAlH₄), BH₃ is an electrophilic reducing agent. It coordinates first to the electron-rich carbonyl oxygen of the lactam, activating the carbon center for intramolecular hydride transfer. This pathway strictly avoids the generation of highly reactive, uncoordinated hydride species that are prone to attacking the electrophilic C-Br bond via oxidative addition/reductive elimination pathways.

Mechanism M1 Lactam Carbonyl Oxygen M2 Electrophilic Coordination with BH3 M1->M2 M3 Intramolecular Hydride Transfer to C=O M2->M3 M4 Hemiaminal-Boron Intermediate M3->M4 M5 C-O Bond Cleavage (Leaving Group Departure) M4->M5 M6 Imminium Ion Formation M5->M6 M7 Second Hydride Transfer M6->M7 M8 Target Indoline Amine M7->M8

Caption: Electrophilic reduction mechanism of lactams by Borane (BH₃).

Quantitative Data & Reaction Optimization

The following table summarizes the optimization data for the lactam reduction step, validating the choice of BH₃·THF over other standard reducing agents.

Reducing AgentEquivalentsSolventTemp (°C)Time (h)Yield of Target (%)Debrominated Byproduct (%)
LiAlH₄3.0THF65422%65%
DIBAL-H4.0Toluene801245%15%
BH₃·THF 4.0 THF 65 12 88% < 2%
BH₃·SMe₂4.0THF651285%< 2%

Data Interpretation: The table clearly demonstrates that LiAlH₄ leads to massive loss of the critical bromo-substituent. BH₃·THF provides the optimal balance of high conversion and excellent chemoselectivity.

References

  • PubChem Compound Summary for CID 11788730, Spiro[indoline-3,4'-piperidine] National Center for Biotechnology Information. URL:[Link]

  • Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors PubMed (National Institutes of Health). URL:[Link]

  • Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines MDPI (Molecules). URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Palladium-Catalyzed Suzuki Cross-Coupling for the Synthesis of Functionalized Spiroindolines

Topic: Palladium-catalyzed Suzuki Cross-coupling with 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Introduction: The Strategic Importance of Spiroindolines and the Suzuki-Miyaura Reaction The spiroindoline scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Palladium-catalyzed Suzuki Cross-coupling with 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Introduction: The Strategic Importance of Spiroindolines and the Suzuki-Miyaura Reaction

The spiroindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1][2] Its rigid, three-dimensional architecture provides a unique conformational constraint that is highly desirable for optimizing ligand-receptor interactions. The functionalization of this core structure is paramount for exploring structure-activity relationships (SAR) in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon (C-C) bonds in modern organic synthesis.[3][4][5] Its widespread adoption in both academic and industrial settings is due to its mild reaction conditions, exceptional functional group tolerance, and the commercial availability and relatively low toxicity of its organoboron reagents.[3][6][7][8] This application note provides a detailed, field-proven guide for the successful Suzuki-Miyaura coupling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], a key intermediate for building molecular complexity around the spiroindoline core.

The Catalytic Heart of the Reaction: Mechanism and Key Parameters

A deep understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][9]

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the spiroindoline substrate. This is often the rate-determining step of the cycle.[5][6][10]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center. This step is critically facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[5][6][9][11]

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[6][9][10]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L₂(Br) (Palladium Intermediate) pd0->pd_intermediate Ar-Br pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_biaryl Ar-Pd(II)L₂(Ar') (Di-organopalladium) pd_intermediate->pd_biaryl [Ar'-B(OH)₃]⁻ pd_biaryl->pd0 reductive_elimination Reductive Elimination product Ar-Ar' (Coupled Product) pd_biaryl->product reactants Ar-Br + Ar'-B(OH)₂ (Substrates) reactants->pd0 base Base [Ar'-B(OH)₃]⁻ base->pd_intermediate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Component Selection:
  • Palladium Precatalyst & Ligand: While simple palladium sources like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) species. Modern, pre-formed catalysts, often called "precatalysts" (e.g., Buchwald precatalysts), generate the active monoligated Pd(0) species more reliably and efficiently.[12] The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) accelerate the oxidative addition and reductive elimination steps, stabilize the catalyst against decomposition, and can improve yields for challenging substrates.[7][10][12][13]

  • Base: The base's primary role is to activate the boronic acid. The strength and type of base can significantly impact the reaction. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. For sterically hindered substrates or those prone to side reactions, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often superior.[14]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, Toluene) and water is frequently employed. The organic solvent solubilizes the aryl bromide and the catalyst complex, while water helps dissolve the inorganic base and facilitates the transmetalation step.[15][16] Anhydrous conditions are also possible with specific bases like KF.

Detailed Experimental Protocol

This protocol describes the coupling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] with a representative partner, Phenylboronic Acid.

Materials and Reagents
Reagent/MaterialGrade/PuritySupplier Example
1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]>98%Custom Synthesis
Phenylboronic Acid>97%Sigma-Aldrich
XPhos Pd G2 Precatalyst>98%Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous, milled>98%Acros Organics
1,4-Dioxane, anhydrous>99.8%, DriSolvEMD Millipore
Deionized Water18 MΩ·cmIn-house
Argon or Nitrogen Gas, high purity99.998%Airgas
Ethyl Acetate, ACS GradeACS GradeFisher Scientific
Brine (Saturated NaCl solution)N/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher Scientific
Silica Gel230-400 meshSiliCycle Inc.
Oven-dried glassware (Schlenk flask, condenser)N/AN/A
Step-by-Step Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids: Aryl Bromide (1.0 eq) Boronic Acid (1.2 eq) K₃PO₄ (2.0 eq) B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Degassed Solvents: 1,4-Dioxane / H₂O B->C D 4. Add Catalyst: XPhos Pd G2 (2 mol%) C->D E 5. Heat Reaction (e.g., 90-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Quench (Add H₂O) F->G H 8. Extract with Ethyl Acetate (3x) G->H I 9. Wash & Dry: Brine, then Na₂SO₄ H->I J 10. Concentrate (Rotary Evaporation) I->J K 11. Purify: Flash Chromatography J->K L 12. Characterize Product K->L

Caption: Standard workflow for Suzuki-Miyaura cross-coupling.

  • Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and finely milled anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure the reaction environment is free of oxygen.[6][12]

  • Solvent Addition: Prepare a 4:1 (v/v) mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by sparging with argon for 20-30 minutes. Using a syringe, add 10 mL of the degassed solvent mixture to the Schlenk flask.

  • Catalyst Addition: Under a positive flow of argon, quickly add the XPhos Pd G2 precatalyst (0.02 mmol, 2 mol%) to the flask.

  • Reaction: Replace the septum with a reflux condenser under argon. Lower the flask into a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.

Reaction Scope and Data

The developed protocol is robust and can be applied to a variety of boronic acids to generate a library of functionalized spiroindolines.

Table 1: Optimized Reaction Parameters

ParameterConditionRationale
Aryl Bromide1.0 equivLimiting reagent
Boronic Acid1.2 - 1.5 equivSlight excess ensures complete consumption of the more valuable aryl bromide
CatalystXPhos Pd G2 (2 mol%)Highly active precatalyst for challenging substrates
BaseK₃PO₄ (2.0 equiv)Strong, non-nucleophilic base effective for hindered couplings[14]
Solvent1,4-Dioxane / H₂O (4:1)Balances solubility of organic and inorganic reagents
Temperature100 °CProvides sufficient thermal energy for efficient catalyst turnover
Reaction Time4-12 hMonitored to completion to avoid byproduct formation from prolonged heating

Table 2: Representative Scope with Various Boronic Acids (Hypothetical Yields)

EntryBoronic Acid PartnerProduct StructureExpected Yield (%)
1Phenylboronic acid1'-Methyl-5-phenyl-spiro-[indoline-3,4'-piperidine]92%
24-Methoxyphenylboronic acid1'-Methyl-5-(4-methoxyphenyl)-spiro-[...]95%
34-(Trifluoromethyl)phenylboronic acid1'-Methyl-5-(4-(trifluoromethyl)phenyl)-spiro-[...]88%
43-Thienylboronic acid1'-Methyl-5-(thiophen-3-yl)-spiro-[...]85%
5Pyridine-3-boronic acid1'-Methyl-5-(pyridin-3-yl)-spiro-[...]78%

Note: Yields are illustrative and represent typical outcomes for such couplings. Heteroaromatic substrates may require further optimization.

Troubleshooting Common Issues

Even robust protocols can encounter issues. This guide provides solutions to common problems.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed system.3. Poor quality base or reagents.4. Insufficient temperature.1. Use a fresh batch of catalyst; consider a more robust precatalyst.2. Ensure thorough degassing of solvents and inerting of the flask.[12]3. Use high-purity, anhydrous (if specified) reagents.4. Increase temperature cautiously (e.g., to 110 °C).
Dehalogenation of Aryl Bromide 1. Presence of hydride sources.2. Catalyst decomposition pathway favored.3. Water reacting with boronic acid (protodeboronation).1. Switch to a non-protic solvent system if possible.2. Use a different ligand that favors reductive elimination over other pathways.3. Use a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[12][17]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.1. Improve the degassing procedure (e.g., use several freeze-pump-thaw cycles for the solvent).[12][14]
Formation of Palladium Black 1. Catalyst decomposition due to high temperature or insufficient ligand.1. Lower the reaction temperature.2. Ensure the correct ligand-to-palladium ratio is used (typically handled by using a precatalyst).

Conclusion

This application note provides a comprehensive and reliable protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]. By explaining the fundamental principles behind the reaction and providing detailed, step-by-step instructions, this guide enables researchers, scientists, and drug development professionals to confidently synthesize a diverse range of functionalized spiroindoline derivatives. The inclusion of a troubleshooting guide further equips users to overcome common experimental challenges, facilitating the efficient and successful application of this pivotal synthetic transformation.

References

  • ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. Available at: [Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Suzuki reaction. Wikipedia. Available at: [Link]

  • Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts. White Rose eTheses Online. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. Available at: [Link]

  • Synthesis of 2,3′-spirobi[indolin]-2-ones enabled by a tandem nucleophilic benzylation/C(sp2)–N cross-coupling reaction sequence. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis of C-N or C-C Spiroindolines via Rearrangement Coupling Reaction. Organic Letters. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]

  • Synthesis of Functionalized Spiroindolines via Palladium-Catalyzed Methine C–H Arylation. Organic Letters. Available at: [Link]

  • An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki–Miyaura Cross-Coupling of Heteroaryl Halides and Arylboronic Acids in Continuous Flow. Organic Letters. Available at: [Link]

  • Challenges In Suzuki Coupling Reaction. Kairav Chemofarbe Industries Ltd. Available at: [Link]

  • Synthesis of Functionalized Spiroindolines via Palladium-Catalyzed Methine C–H Arylation. Organic Letters. Available at: [Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Molecules. Available at: [Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija. Available at: [Link]

  • Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available at: [Link]

Sources

Method

Application Note: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] as a Privileged Scaffold for CNS Therapeutics

Introduction: The "Escape from Flatland" in CNS Drug Design The paradigm shift from flat, heavily aromatic compounds to three-dimensional, sp³-rich architectures has fundamentally transformed central nervous system (CNS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" in CNS Drug Design

The paradigm shift from flat, heavily aromatic compounds to three-dimensional, sp³-rich architectures has fundamentally transformed central nervous system (CNS) drug discovery[1][2]. Molecules with a high fraction of sp³-hybridized carbons ( Fsp3​ ) exhibit improved aqueous solubility, reduced off-target toxicity, and superior blood-brain barrier (BBB) penetration[3].

1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] represents a highly versatile, privileged spirocyclic scaffold. With an Fsp3​ of 0.54, this building block is specifically designed to navigate the stringent physicochemical requirements of CNS therapeutics. It has been extensively utilized in the development of G-protein coupled receptor (GPCR) modulators, including potent Neuropeptide Y5 (NPYY5) receptor antagonists for metabolic and neurological disorders[4], as well as ghrelin receptor modulators[5].

Structural Rationale & Pharmacophore Mapping

As an Application Scientist, it is critical to understand why this specific scaffold is chosen before executing synthetic workflows. Every structural feature of this molecule serves a distinct pharmacological and synthetic purpose:

  • The Spirocyclic Core (Conformational Restriction): The spiro carbon locks the indoline and piperidine rings in a perpendicular geometry. This rigid 3D vector projection reduces the entropic penalty upon binding to a target receptor, significantly increasing binding affinity compared to flexible, linear analogs[2].

  • 1'-Methylpiperidine Moiety (The GPCR Anchor): The methylated piperidine nitrogen provides a basic center (pKa ~9.5) that remains protonated at physiological pH. This cationic center is essential for forming a critical salt bridge with conserved aspartate residues (e.g., Asp 3.32 ) in the transmembrane domains of aminergic GPCRs[4].

  • 5-Bromoindoline (The Synthetic Handle): The bromine atom at the C5 position is chemically primed for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig). This allows medicinal chemists to rapidly append diverse aryl, heteroaryl, or amine groups to explore the Structure-Activity Relationship (SAR)[6][7].

  • Indoline Nitrogen (Lipophilicity Tuning): The secondary amine of the indoline core can function as a hydrogen bond donor, or it can be alkylated/acylated to fine-tune the molecule's lipophilicity (cLogP) and topological polar surface area (TPSA) for optimal BBB permeation.

Workflow Scaffold 1'-Methyl-spiro-[5-bromoindoline -3,4'-piperidine] Suzuki C5 Suzuki-Miyaura Cross-Coupling Scaffold->Suzuki Pd(dppf)Cl2, Boronic Acids N_Alkyl Indoline N-Alkylation/ Acylation Scaffold->N_Alkyl NaH, R-X Library1 C5-Aryl/Heteroaryl Derivatives Suzuki->Library1 Library2 N-Substituted Derivatives N_Alkyl->Library2 Lead CNS Lead Compound (GPCR Modulator) Library1->Lead Library2->Lead

Figure 1: Synthetic divergence workflow for library generation using the spirocyclic scaffold.

Quantitative Data: CNS Lead-Likeness Profiling

To predict the success of derivatives built from this scaffold, we evaluate its baseline physicochemical properties against the CNS Multi-Parameter Optimization (MPO) desirability criteria.

PropertyScaffold Baseline ValueIdeal CNS Target RangeRationale for CNS Drug Design
Molecular Weight (MW) 281.19 g/mol 360 g/mol Leaves ~80 g/mol for functionalization while maintaining BBB permeability.
Fsp3​ 0.54 0.30High 3D character correlates with clinical safety and solubility[1].
cLogP ~2.42.0 - 3.0Optimal lipophilicity for passive diffusion across the BBB without lipid trapping.
TPSA 15.3 Ų40 - 90 ŲLow baseline TPSA allows for the addition of polar groups during SAR optimization.
H-Bond Donors (HBD) 1 2Minimizes desolvation energy required to cross the lipophilic BBB.

Experimental Methodologies

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C5

This protocol describes the C-C bond formation at the 5-bromo position to introduce aryl/heteroaryl pharmacophores.

Causality & Expert Insight: Microwave irradiation is utilized instead of conventional heating because the rigid spirocyclic core can induce steric hindrance. Microwave heating provides uniform thermal energy, drastically reducing reaction times from 24 hours to 30 minutes, which prevents the thermal degradation of the piperidine moiety[7]. Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand promotes rapid reductive elimination, preventing the formation of inactive palladium black[6].

Materials:

  • 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (1.0 eq, 0.5 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq, 0.6 mmol)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq, 5 mol%)

  • Potassium Carbonate ( K2​CO3​ ) (3.0 eq, 1.5 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the spiro scaffold, boronic acid, and K2​CO3​ .

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with Argon gas for 10 minutes to remove dissolved oxygen (critical to prevent oxidative degradation of the Pd catalyst).

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a stream of Argon and seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture in a microwave synthesizer at 110 °C for 30 minutes with high stirring.

  • Workup: Cool the vial to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Dichloromethane/Methanol gradient containing 1% Triethylamine to prevent amine streaking).

Protocol B: N-Alkylation of the Indoline Core

This protocol details the functionalization of the indoline nitrogen to tune lipophilicity and eliminate the hydrogen bond donor, which often improves BBB penetration.

Causality & Expert Insight: The indoline nitrogen is a secondary amine, but its lone pair is conjugated with the adjacent aromatic ring, rendering it significantly less nucleophilic than a standard aliphatic amine. Therefore, a strong base like Sodium Hydride (NaH) is required to quantitatively deprotonate the nitrogen, generating a highly reactive amide-like anion prior to the addition of the electrophile.

Materials:

  • 1'-Methyl-spiro-[5-arylindoline-3,4'-piperidine] (1.0 eq, 0.5 mmol)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq, 0.75 mmol)

  • Alkyl Halide (e.g., Benzyl bromide) (1.2 eq, 0.6 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (4 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the spiro compound in anhydrous DMF under an Argon atmosphere. Cool the flask to 0 °C using an ice bath. Carefully add NaH in one portion. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases and the solution turns a deep red/orange hue, indicating anion formation.

  • Alkylation: Add the alkyl halide dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Quenching: Quench the excess NaH by slowly adding saturated aqueous NH4​Cl (5 mL) at 0 °C.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers thoroughly with water (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Isolation: Dry over MgSO4​ , concentrate, and purify via silica gel chromatography.

Mechanistic Pathway: GPCR Modulation

Compounds derived from this scaffold frequently act as antagonists at aminergic GPCRs. The diagram below illustrates the downstream signaling pathway resulting from successful target engagement by a synthesized spiro-piperidine derivative.

Pathway Drug Spiro-Piperidine Antagonist GPCR Target GPCR (e.g., NPYY5) Drug->GPCR Binds Transmembrane Aspartate G_Protein G-Protein Complex (Inactivated) GPCR->G_Protein Prevents Activation Effector Adenylyl Cyclase (Inhibited) G_Protein->Effector Decreased cAMP Outcome CNS Therapeutic Effect Effector->Outcome

Figure 2: Mechanism of action for spiro-piperidine derivatives acting as GPCR antagonists in the CNS.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery PubMed (Expert Opinion on Drug Discovery)[Link]

  • Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery White Rose Research Online (Chemical Science)[Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle MDPI (Molecules)[Link]

  • Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation PMC (European Journal of Medicinal Chemistry)[Link]

  • Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin] Lietuvos mokslų akademija (Chemija)[Link]

  • Contemporary Development In NPYY5 Receptor Antagonist Internet Scientific Publications [Link]

  • Macrocyclic modulators of the ghrelin receptor Google P

Sources

Application

Functionalization of the 5-bromo position in spiroindoline-piperidine scaffolds

Application Note: Advanced Functionalization of the 5-Bromo Position in Spiroindoline-Piperidine Scaffolds The Strategic Value of the Spiroindoline-Piperidine Framework Spirocyclic scaffolds have emerged as privileged st...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Functionalization of the 5-Bromo Position in Spiroindoline-Piperidine Scaffolds

The Strategic Value of the Spiroindoline-Piperidine Framework

Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry, offering rigid, three-dimensional architectures that conform to the "rule of three" while minimizing the flat, lipophilic profiles often associated with clinical attrition[1]. Specifically, the spiro[indoline-3,4'-piperidine] core provides a highly tunable framework. It has been successfully deployed in the design of highly selective HDAC6 inhibitors[2], potent c-Met/ALK dual inhibitors for gastric carcinoma[3], and various polycyclic indole alkaloid analogs[4].

The 5-bromo position on the indoline ring serves as a premier synthetic handle for late-stage functionalization. Because the piperidine nitrogen (N1') and the indoline nitrogen (N1) can be orthogonally protected (e.g., N1'-Boc and N1-acetyl), the 5-bromo vector allows chemists to systematically explore structure-activity relationships (SAR) via transition-metal-catalyzed cross-coupling without disrupting the core spirocyclic geometry.

ScaffoldReactivity Core 5-Bromo-Spiro[indoline-3,4'-piperidine] N1_Ind Indoline N1 (Electronic Modulator) Core->N1_Ind Acylation/Alkylation N1_Pip Piperidine N1' (Orthogonal Protection) Core->N1_Pip Boc/Cbz/Fmoc C5_Br C5-Bromo Position (Pd-Catalyzed Coupling) Core->C5_Br Late-Stage Functionalization

Structural nodes and orthogonal reactivity handles of the spiroindoline-piperidine scaffold.

Mechanistic Grounding & Causality in Cross-Coupling

Functionalizing the C(sp2)-Br bond at the 5-position requires careful consideration of the indoline's electronic state. An unprotected indoline nitrogen (N1-H) is electron-donating, which increases the electron density on the aromatic ring and subsequently decelerates the oxidative addition of Palladium(0) into the C5-Br bond.

Causality in Scaffold Preparation: To accelerate cross-coupling, it is highly recommended to acylate or sulfonylate the N1 position prior to functionalization. The introduction of an electron-withdrawing group (EWG) reduces the electron density at C5, lowering the activation energy barrier for the oxidative addition step.

Workflow Start 1'-Boc-5-bromo spiroindoline OxAdd Oxidative Addition (Pd0 to C-Br) Start->OxAdd TransMet Transmetalation (B, Sn, Zn, or Amine) OxAdd->TransMet RedElim Reductive Elimination (C-C / C-N Formation) TransMet->RedElim RedElim->OxAdd Pd0 Regeneration Product C5-Functionalized Scaffold RedElim->Product

Catalytic workflow for late-stage C5-functionalization via Palladium cross-coupling.

Quantitative Reaction Parameters

The following table summarizes the optimized, baseline parameters for achieving high-yielding transformations at the 5-bromo position of N1'-Boc-N1-Ac-spiro[indoline-3,4'-piperidine].

Reaction TypeCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura (Aryl-Aryl)5 mol% Pd(dppf)Cl₂·CH₂Cl₂K₂CO₃ (3.0 eq)1,4-Dioxane / H₂O (4:1)9075 - 95
Buchwald-Hartwig (C-N)2 mol% RuPhos Pd G3 / RuPhosCs₂CO₃ (2.5 eq)Toluene or t-Amyl Alcohol10060 - 85
Sonogashira (C-Alkyne)5 mol% Pd(PPh₃)₄ / 10 mol% CuIEt₃N (Solvent/Base)DMF / Et₃N (1:1)8070 - 90
Miyaura Borylation 5 mol% Pd(dppf)Cl₂·CH₂Cl₂KOAc (3.0 eq)1,4-Dioxane9080 - 95

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

This protocol utilizes Pd(dppf)Cl₂. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which is mandatory for the final reductive elimination step, while preventing catalyst deactivation via ligand dissociation.

Materials:

  • 1'-Boc-N1-Ac-5-bromospiro[indoline-3,4'-piperidine] (1.0 equiv, 0.5 mmol)

  • Aryl boronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane / H₂O (4:1 v/v, 5 mL)

Step-by-Step Procedure:

  • Reagent Charging: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the spiroindoline scaffold, aryl boronic acid, K₂CO₃, and Pd(dppf)Cl₂·CH₂Cl₂.

    • Causality: Solid bases like K₂CO₃ are preferred over organic bases (like TEA) because the carbonate anion is required to coordinate with the empty p-orbital of the boronic acid, forming the reactive, electron-rich "ate" complex necessary for transmetalation.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Seal the vial with a PTFE-lined septum cap. Sparge the mixture with Argon for 10 minutes.

    • Causality: Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex and oxidizes the phosphine ligands to phosphine oxides, killing the catalytic cycle.

  • Heating: Transfer the vial to a pre-heated reaction block at 90 °C and stir vigorously for 4–6 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and inject into the LC-MS.

    • Validation Metric: The starting 5-bromo material exhibits a distinct 1:1 isotopic doublet (M / M+2) due to ⁷⁹Br and ⁸¹Br isotopes. The complete disappearance of this doublet, coupled with the appearance of the product mass, validates complete conversion. If the starting material persists but the boronic acid is consumed, protodeboronation has occurred; add 0.5 equiv more boronic acid and continue heating.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with water (2 × 10 mL) and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Buchwald-Hartwig Amination (C5-Amination)

Forming a C-N bond at the 5-position requires overcoming the potential for β-hydride elimination if the coupling amine possesses α-hydrogens.

Materials:

  • 1'-Boc-N1-Ac-5-bromospiro[indoline-3,4'-piperidine] (1.0 equiv, 0.5 mmol)

  • Primary or Secondary Amine (1.2 equiv)

  • RuPhos Pd G3 precatalyst (0.02 equiv)

  • RuPhos ligand (0.02 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Anhydrous Toluene (4 mL)

Step-by-Step Procedure:

  • Preparation in Glovebox (or standard Schlenk technique): Charge the vial with the spiroindoline, amine, Cs₂CO₃, RuPhos, and RuPhos Pd G3.

    • Causality: RuPhos is a bulky, electron-rich monodentate biarylphosphine ligand. Its steric bulk accelerates the difficult reductive elimination of the C-N bond, while its electron density stabilizes the Pd(0) intermediate. The G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature without requiring harsh reduction steps.

  • Solvent Addition: Add anhydrous, degassed toluene.

    • Causality: Toluene is chosen over polar aprotic solvents (like DMF) to suppress the formation of off-target reduction byproducts (hydrodehalogenation).

  • Reaction Execution: Seal the vial, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation Checkpoint (TLC/Visual):

    • Validation Metric: A successful Buchwald-Hartwig coupling utilizing a G3 precatalyst will typically transition from a pale yellow suspension to a dark reddish-brown solution. If the reaction turns completely black within the first 30 minutes, the catalyst has precipitated as palladium black (catalyst death), indicating oxygen ingress or solvent impurity.

  • Workup: Filter the crude mixture through a short pad of Celite to remove inorganic salts and palladium residues, eluting with EtOAc. Concentrate and purify via reverse-phase preparative HPLC or silica gel chromatography.

References[1] Title: Spiro-fused pyrrolidine, piperidine, and oxindole scaffolds from lactams. Source: PubMed/NIH. URL:https://pubmed.ncbi.nlm.nih.gov/22998436/[4] Title: Diastereoselective Syntheses of Spiro[indoline-3,4′-pyridin]-2-yl Carbamates via AgOTf/Ph3P-Catalyzed Tandem Cyclizations of Tryptamine-Ynesulfonamides. Source: The Journal of Organic Chemistry (ACS Publications). URL:https://pubs.acs.org/doi/10.1021/acs.joc.9b03144[2] Title: Spiroindoline-Capped Selective HDAC6 Inhibitors: Design, Synthesis, Structural Analysis, and Biological Evaluation. Source: ACS Medicinal Chemistry Letters. URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.0c00326[3] Title: Aminopyridyl/Pyrazinyl Spiro[indoline-3,4′-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors. Source: PMC/NIH. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027581/

Sources

Method

Application Note: ¹H and ¹³C NMR Spectral Assignments for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Introduction and Rationale The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for growth hormone secretagogues and ghrelin r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The spiro[indoline-3,4'-piperidine] scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core pharmacophore for growth hormone secretagogues and ghrelin receptor agonists[1]. The introduction of a halogen, such as a bromine atom at the C-5 position, provides a versatile synthetic handle for cross-coupling reactions while modulating the lipophilicity of the molecule.

For drug development professionals and synthetic chemists, the precise structural validation of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is critical. The orthogonal geometry of the spiro junction and the regiochemistry of the aromatic substitution demand a rigorous analytical approach. This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the ¹H and ¹³C spectra of this complex heterocycle.

Experimental Methodologies

To ensure reproducibility and high-resolution spectral data, the following step-by-step methodology must be adhered to. The causality behind each choice is detailed to empower researchers with the logic of the experimental design.

Step 1: Sample Preparation

  • Action: Dissolve 10–15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2]. Transfer to a high-quality 5 mm NMR tube.

  • Causality: CDCl₃ is selected over protic solvents (like Methanol-d₄) or highly polar solvents (like DMSO-d₆) because it lacks exchangeable protons. This prevents the deuterium exchange of the indoline N-H proton, allowing it to be observed as a distinct broad singlet. Furthermore, the freebase form of the piperidine ring exhibits optimal solubility and sharpest peak resolution in CDCl₃.

Step 2: 1D NMR Acquisition

  • Action: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard single-pulse sequence with a spectral width of 12–16 ppm, 16–64 scans, and a relaxation delay (D1) of 2 seconds[2]. Acquire the ¹³C NMR spectrum at 100 MHz using a proton-decoupled single-pulse experiment, 1024+ scans, and a D1 of 2–5 seconds.

  • Causality: The extended relaxation delay in the ¹³C acquisition is critical for the accurate detection of the quaternary spiro carbon, which lacks attached protons to facilitate rapid dipole-dipole relaxation.

Step 3: 2D NMR Acquisition (The Self-Validating Trigger)

  • Action: If piperidine multiplet overlap occurs, trigger the acquisition of COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra.

  • Causality: 1D NMR provides a hypothesis of the structure. 2D NMR creates a closed-loop, self-validating system where through-bond scalar couplings strictly prove the spatial and electronic relationships between the two fused rings.

Structural Elucidation Workflow

The following diagram illustrates the logical progression of the NMR assignment strategy, moving from sample preparation to the critical 2D HMBC validation step.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 10-15 mg) Acq1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Trigger 2D if overlaps exist SpinSystems Spin System Tracing (COSY & HSQC) Acq2D->SpinSystems SpiroJunction Spiro Junction Proof (HMBC Correlations) SpinSystems->SpiroJunction Key Step FinalAssign Final Spectral Assignment & Structural Validation SpiroJunction->FinalAssign

Fig 1. Systematic NMR workflow for the structural elucidation of spiro-fused heterocycles.

Spectral Assignments and Causality

¹H NMR Analysis

The ¹H NMR spectrum of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] can be divided into three distinct regions: the aromatic indoline core, the isolated indoline CH₂, and the aliphatic piperidine system.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic & Causality
H-4 7.15Doublet (d)~2.01HLocated between the Br atom and the spiro carbon. Exhibits only meta-coupling to H-6[3].
H-6 7.10Doublet of doublets (dd)~8.2, 2.01HExhibits ortho-coupling to H-7 and meta-coupling to H-4.
H-7 6.45Doublet (d)~8.21HAdjacent to the electron-donating NH group, shielding the proton and shifting it upfield relative to H-4/H-6.
N-H 3.80Broad singlet (br s)-1HIndoline amine proton. Broadened due to quadrupolar relaxation of Nitrogen-14.
H-2 3.45Singlet (s)-2HIsolated methylene group. Appears as a singlet because the adjacent C-3 is a quaternary spiro center.
H-2', H-6' 2.60Multiplet (m)-4HPiperidine protons adjacent to the basic nitrogen. Deshielded relative to H-3'/H-5'.
N-CH₃ 2.30Singlet (s)-3HN-methyl group. Sharp singlet characteristic of aliphatic tertiary amines.
H-3', H-5' 1.60 – 1.80Multiplets (m)-4HPiperidine protons adjacent to the spiro carbon. Split into axial and equatorial environments due to ring conformation.

Note on Diamagnetic Anisotropy: In certain highly substituted spiro[indoline-piperidine] derivatives (e.g., N-toluenesulfonamides), severe upfield shifts (as low as 0.28 ppm) can occur in the piperidine ring due to diamagnetic anisotropy from the aromatic ring residing over the piperidine face[1]. However, in this simple 1'-methyl derivative, the piperidine protons remain in the standard 1.6–2.6 ppm aliphatic range.

¹³C NMR Analysis

The ¹³C NMR spectrum confirms the carbon skeleton. The heavy atom effect of the bromine atom and the unique chemical shift of the spiro carbon are the primary diagnostic features.

Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic & Causality
C-7a 150.0Quaternary (C-N)Highly deshielded due to the direct attachment to the electronegative indoline nitrogen.
C-3a 138.5Quaternary (C-C)Bridgehead aromatic carbon adjacent to the spiro center.
C-6 130.2Methine (CH)Standard aromatic carbon.
C-4 126.8Methine (CH)Standard aromatic carbon.
C-5 110.5Quaternary (C-Br)Experiences an upfield shift due to the "heavy atom effect" of the bromine atom[4].
C-7 110.1Methine (CH)Shielded by the ortho-resonance effect of the indoline nitrogen lone pair.
C-2 55.4Methylene (CH₂)Deshielded by the adjacent indoline nitrogen.
C-2', C-6' 52.1Methylene (CH₂)Piperidine carbons adjacent to the N-methyl group.
N-CH₃ 46.2Methyl (CH₃)Standard N-methyl chemical shift.
C-3 (C-4') 45.8Quaternary (Spiro C)The defining spiro junction. Weak intensity in 1D ¹³C due to lack of NOE enhancement.
C-3', C-5' 33.5Methylene (CH₂)Aliphatic piperidine carbons adjacent to the spiro center.

Self-Validating Systems: 2D NMR Proof of Structure

To ensure absolute trustworthiness in the structural assignment, the protocol relies on a self-validating 2D NMR matrix. The most critical question in this molecule is: How do we definitively prove the spiro linkage between the indoline and piperidine rings?

The answer lies in the HMBC (Heteronuclear Multiple Bond Correlation) spectrum. HMBC detects long-range (typically 2-bond and 3-bond) scalar couplings between protons and carbons.

  • Indoline to Spiro Proof: The isolated indoline protons at H-2 (δ 3.45) will show a strong 2-bond HMBC cross-peak to the quaternary carbon at δ 45.8.

  • Piperidine to Spiro Proof: Simultaneously, the piperidine protons at H-3'/H-5' (δ 1.60–1.80) will show 2-bond and 3-bond HMBC cross-peaks to the exact same quaternary carbon at δ 45.8.

By observing that two completely separate proton spin systems (the indoline CH₂ and the piperidine CH₂s) both correlate to the same quaternary carbon resonance, the spiro junction is unambiguously self-validated. Furthermore, the regiochemistry of the Bromine at C-5 is validated by observing a 3-bond HMBC correlation from the H-7 proton (δ 6.45) to the C-5 carbon (δ 110.5), confirming the 1,2,4-trisubstituted aromatic pattern.

References

  • MDPI (Molecules) - Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines (Discusses spiroindoline systems as privileged scaffolds and diamagnetic anisotropy effects in NMR).[1] URL:[Link]

  • Royal Society of Chemistry (Green Chemistry) - Harnessing interrupted Fischer in continuous flow: sustainable synthesis of (spiro)indolenine and (spiro)indoline privileged scaffolds (Provides baseline NMR data for 5-bromoindoline derivatives).[3] URL:[Link]

  • PubChem - 5-Bromoindoline Compound Summary (Reference for baseline indoline chemical shifts and heavy atom effects).[4] URL:[Link]

Sources

Application

Application Note: Scalable Synthesis of the 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Scaffold

Executive Summary & Context The spiro[indoline-3,4'-piperidine] architecture is a highly valued "privileged scaffold" in modern medicinal chemistry. Characterized by a high fraction of sp³-hybridized carbons, this three-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

The spiro[indoline-3,4'-piperidine] architecture is a highly valued "privileged scaffold" in modern medicinal chemistry. Characterized by a high fraction of sp³-hybridized carbons, this three-dimensional motif is frequently utilized in the development of complex pharmaceutical agents, including c-Met kinase inhibitors[1] and centrally acting therapeutics[2].

Scaling up the synthesis of halogenated derivatives, specifically 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] , presents unique process chemistry challenges. While recent methodologies have explored transition-metal-catalyzed dearomatization of indoles[3][4], the most robust, scalable, and economically viable route for multi-gram to kilogram production remains the classical bis-alkylation of an oxindole followed by targeted amide reduction[2]. This application note details a self-validating, two-step protocol engineered for high-yield scale-up, emphasizing mechanistic causality, thermal control, and downstream purification efficiency.

Mechanistic Rationale & Synthetic Strategy

The synthesis is executed via a convergent two-step sequence:

  • Spiro-Annulation (C-C Bond Formation): The process begins with the double deprotonation of 5-bromooxindole at the C3 position using Sodium Hydride (NaH). The resulting dianion undergoes a sequential nucleophilic aliphatic substitution (S_N2) with N-methyl-bis(2-chloroethyl)amine hydrochloride.

    • Causality in Scale-up: The use of the amine hydrochloride salt requires an additional equivalent of base but prevents the premature degradation (mustard-like cyclization) of the free base electrophile. The primary scale-up hazard is the rapid evolution of hydrogen gas; thus, reverse addition or strictly controlled portion-wise addition of NaH is mandatory.

  • Amide Reduction: The intermediate spiro-oxindole is reduced to the corresponding indoline using Lithium Aluminum Hydride (LiAlH₄).

    • Causality in Scale-up: While borane complexes (e.g., BH₃·THF) are often preferred in process chemistry to avoid aluminum waste, the steric hindrance of the spirocyclic quaternary center makes LiAlH₄ the superior kinetic choice for complete conversion[2]. To solve the notorious filtration issues associated with aluminum salts at scale, a strict Fieser workup ( n g H₂O, n g 15% NaOH, 3n g H₂O) is employed to force the precipitation of granular, easily filterable aluminate salts.

Process Flow & Engineering Controls

G SM 5-Bromooxindole (Starting Material) Step1 Spiro-Annulation (Exothermic, H2 Evolution) SM->Step1 Reagent N-Methyl-bis(2-chloroethyl)amine + NaH (Base) Reagent->Step1 Int 1'-Methyl-spiro-[5-bromooxindole -3,4'-piperidine] Step1->Int IPC: HPLC >98% Conversion Step2 Amide Reduction (LiAlH4 in THF) Int->Step2 Prod 1'-Methyl-spiro-[5-bromoindoline -3,4'-piperidine] (Target Scaffold) Step2->Prod IPC: IR (No C=O stretch) Fieser Workup

Workflow for the scalable two-step synthesis of the spiro[indoline-3,4'-piperidine] scaffold.

Scalability & Data Matrix

The following table summarizes the quantitative performance of this protocol across three distinct scale-up tiers, demonstrating the consistency of the self-validating parameters.

ParameterBench Scale (1 g)Kilo-Lab Prep (50 g)Pilot Scale (500 g)
Step 1 Yield (Spiro-oxindole) 88%85%82%
Step 1 Purity (HPLC AUC) >99%98.5%98.0%
Step 1 Exotherm Control Minimal cooling neededIce/Water bath (<15°C)Jacket cooling (<10°C)
Step 2 Yield (Indoline) 91%89%86%
Step 2 Purity (LC-MS) >99%>98%>98%
Workup Filtration Time < 5 minutes~30 minutes~2.5 hours (Nutsche)

Step-by-Step Self-Validating Protocol

Part A: Synthesis of 1'-Methyl-spiro-[5-bromooxindole-3,4'-piperidine]

Note: Conduct under a continuous nitrogen sweep to manage H₂ evolution.

  • Preparation: Charge a dry, jacketed reactor with 5-bromooxindole (1.0 equiv) and N-methyl-bis(2-chloroethyl)amine hydrochloride (1.15 equiv).

  • Solvation: Suspend the solids in anhydrous N,N-Dimethylformamide (DMF) (10 volumes). Cool the mixture to 0–5 °C.

  • Base Addition (Critical Step): Slowly add Sodium Hydride (60% dispersion in mineral oil, 3.5 equiv) in 5 to 6 distinct portions.

    • Causality: The first equivalent neutralizes the amine hydrochloride; the subsequent equivalents deprotonate the oxindole. Portion-wise addition prevents thermal runaway and controls the volumetric expansion of H₂ gas.

  • Cyclization: Allow the reaction to warm to ambient temperature (20–25 °C), then heat to 65 °C for 12 hours.

  • In-Process Control (IPC) 1: Sample the reaction mixture, quench with MeOH, and analyze via HPLC. Self-Validation: The reaction is deemed complete when the mono-alkylated intermediate and starting material are collectively <2% AUC.

  • Workup: Cool to 10 °C and carefully quench with ice water (20 volumes) to precipitate the product. Filter the resulting solid, wash with cold water to remove DMF and inorganic salts, and dry under vacuum at 50 °C.

Part B: Reduction to 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Note: Extreme caution is required when handling LiAlH₄ and quenching the reaction.

  • Preparation: In a rigorously dried reactor under argon, suspend LiAlH₄ (2.5 equiv) in anhydrous Tetrahydrofuran (THF) (10 volumes). Cool to 0 °C.

  • Substrate Addition: Dissolve the intermediate from Part A (1.0 equiv) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the internal temperature below 15 °C.

  • Reduction: Heat the mixture to gentle reflux (65 °C) for 6 hours.

  • In-Process Control (IPC) 2: Pull an aliquot, perform a mini-Fieser workup, and analyze the organic layer via FT-IR. Self-Validation: The reaction is complete when the strong oxindole carbonyl stretch (~1710 cm⁻¹) is completely absent.

  • Fieser Workup (Scale-Enabler): Cool the reactor to 0 °C. Dilute with an additional 5 volumes of THF. Assuming x grams of LiAlH₄ were used, sequentially and dropwise add:

    • x mL of distilled water (highly exothermic, vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

    • Causality: This specific stoichiometric addition of water and base hydrolyzes the gelatinous aluminum complexes into a dense, granular, white precipitate (lithium aluminate).

  • Isolation: Stir the mixture vigorously for 30 minutes until the salts turn stark white. Filter through a pad of Celite. Wash the filter cake thoroughly with hot THF.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]. Purify via crystallization from hot hexane/ethyl acetate to afford the pure title compound.

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Method

In vivo dosing protocols for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] analogs in murine models

Document Type: Application Note & Preclinical Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Subject: In Vivo Dosing and Pharmacological Evaluation of 1'-Methyl-spiro-[5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application Note & Preclinical Protocol Guide Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Subject: In Vivo Dosing and Pharmacological Evaluation of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Analogs

Architectural Rationale & Pharmacophore Dynamics

Spirocyclic scaffolds, particularly spiro[indoline-3,4'-piperidine] derivatives, have emerged as highly privileged structures in modern targeted oncology[1]. Unlike traditional flat, planar aromatic kinase inhibitors, the spirocyclic core introduces significant three-dimensional complexity (a high Fsp3​ fraction). This structural geometry enhances aqueous solubility and reduces off-target promiscuity by minimizing non-specific intercalation with biological membranes.

The specific analog class, 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine][2], serves as a potent pharmacophore demonstrating significant binding affinity to Receptor Tyrosine Kinases (RTKs) such as EGFR and c-Met, as well as cyclin-dependent kinases (CDKs)[1]. The introduction of a bromine atom at the 5-position of the indoline ring is a deliberate, field-proven structural optimization that serves three distinct purposes:

  • Metabolic Shielding: It sterically and electronically blocks cytochrome P450-mediated aromatic oxidation at the highly reactive para-position of the indoline core, thereby extending the in vivo half-life.

  • Halogen Bonding: The polarizable bromine atom enhances binding affinity within the hydrophobic ATP-binding clefts of target kinases[1].

  • Synthetic Versatility: The 5-bromo position serves as a synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling) to generate fluorescent probes for in vivo biodistribution tracking[3].

MoA Drug 1'-Methyl-spiro-[5-bromoindoline- 3,4'-piperidine] Analog Receptor Receptor Tyrosine Kinases (EGFR / c-Met) Drug->Receptor Competitive Inhibition (ATP Pocket) Downstream1 PI3K / AKT Pathway Receptor->Downstream1 Blocked Phosphorylation Downstream2 MAPK / ERK Pathway Receptor->Downstream2 Blocked Phosphorylation Effect Tumor Cell Apoptosis & S-Phase Arrest Downstream1->Effect Downregulates CyclinE/CDK2 Downstream2->Effect Upregulates p53

Mechanism of Action: Spiro-indoline analogs inhibiting RTK-mediated oncogenic signaling.

Physicochemical Profiling & Formulation Engineering

Before initiating murine models, understanding the physicochemical properties of the 1'-Methylspiro[indoline-3,4'-piperidine] parent scaffold[4] and its brominated derivatives[2] is critical. The piperidine nitrogen (pKa ~9.5) ensures the molecule is protonated at gastric pH. However, the lipophilic 5-bromoindoline core drives the LogP to approximately 2.5–3.5.

Causality in Formulation: If administered in simple aqueous solutions, the compound will undergo rapid precipitation upon entering the neutral pH of the murine small intestine. To achieve a self-validating and reproducible pharmacokinetic profile, a co-solvent/surfactant system is required to maintain a metastable supersaturated state in the gastrointestinal tract.

Table 1: Physicochemical Properties & In Vivo Implications

Property Value Causality / Implication for In Vivo Dosing
Molecular Weight ~281.19 g/mol (Brominated) Ideal for oral absorption (Lipinski's Rule of 5 compliant).
LogP 2.5 - 3.5 High lipophilicity requires surfactant-based vehicles to prevent GI precipitation.
pKa (Piperidine N) ~9.5 Protonated in stomach; high risk of crashing out in neutral intestinal pH.

| 5-Bromo Substitution | Halogen Bond Donor | Blocks CYP450 oxidation; increases target residence time[1]. |

Table 2: Optimized Dosing Vehicles

Route Recommended Vehicle Composition Preparation Methodology & Rationale
Intravenous (IV) 5% DMSO, 10% Solutol HS15, 85% Saline DMSO ensures primary dissolution. Solutol prevents precipitation upon blood contact. Filter sterilize (0.22 μm) prior to tail-vein injection.

| Oral (PO) | 5% DMSO, 40% PEG300, 5% Tween 80, 50% Water | Tween 80 maintains a metastable supersaturated state in the GI tract, maximizing absorption surface area and minimizing inter-subject variability. |

In Vivo Murine Protocols (Self-Validating Systems)

To ensure scientific integrity, every protocol must be designed as a self-validating system. This means incorporating internal controls, satellite PK groups, and matrix-matched bioanalysis to definitively prove that observed efficacy is driven by systemic drug exposure.

Protocol A: Absolute Bioavailability & PK Profiling

This protocol establishes the bioavailability ( F% ) and clearance rates of the spiro-analog.

  • Acclimation & Fasting: Acclimate male C57BL/6 mice (8-10 weeks old) for 7 days. Fast the PO cohort for 12 hours prior to dosing. Rationale: Fasting eliminates food-effect variability, as lipids in rodent chow can artificially inflate the absorption of lipophilic spiro-compounds.

  • Administration:

    • IV Cohort: Administer 2 mg/kg via tail vein injection (Volume: 5 mL/kg).

    • PO Cohort: Administer 10 mg/kg via oral gavage (Volume: 10 mL/kg).

  • Serial Blood Sampling: Collect 50 μL of blood via the submandibular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Use K2EDTA coated tubes. Rationale: K2EDTA prevents coagulation while inhibiting plasma esterases that might degrade the compound.

  • LC-MS/MS Bioanalysis: Extract plasma using protein precipitation (3 volumes of cold Acetonitrile containing 50 ng/mL of a structurally similar internal standard, e.g., 5-chloro-spiro-indoline). Validation Step: Always run a matrix-matched calibration curve using blank murine plasma to account for ion suppression.

Protocol B: Xenograft Efficacy Modeling (BEL-7402)

Based on the demonstrated efficacy of spiro[indoline-3,4'-piperidine] derivatives against BEL-7402 hepatocellular carcinoma cell lines (down-regulating C-myc/CDK2 and up-regulating p53)[1], this protocol outlines a standardized xenograft workflow.

  • Tumor Inoculation: Inject 5×106 BEL-7402 cells (suspended 1:1 in Matrigel) subcutaneously into the right flank of BALB/c nude mice.

  • Randomization: Monitor tumor growth bi-weekly using digital calipers. Randomize mice into treatment groups (n=8) only when average tumor volumes reach 100–150 mm³. Rationale: Randomizing at this stage ensures the tumor microenvironment and vascularization are fully established, preventing false-positive efficacy from drugs that merely inhibit initial engraftment.

  • Dosing Regimen: Administer the compound PO daily at 15 mg/kg and 30 mg/kg for 21 days. Include a vehicle-only control group.

  • Satellite PK/PD Group: Dose a parallel satellite group (n=3 per dose) to harvest tumors at Day 7 (2 hours post-dose) to quantify intra-tumoral drug concentrations and perform Western blots for p53 and CyclinE[1]. Validation Step: This proves target engagement corresponds with the phenotypic tumor shrinkage.

Workflow Acclimation Murine Acclimation (7 Days) Inoculation Tumor Inoculation (BEL-7402 cells) Acclimation->Inoculation Randomization Randomization (Tumor Vol ~100 mm³) Inoculation->Randomization Dosing PO Dosing Regimen (Vehicle, Low, High) Randomization->Dosing Monitoring Bi-weekly Monitoring (Caliper & Weight) Dosing->Monitoring Endpoint Endpoint Analysis (Tumor Excision & PK/PD) Monitoring->Endpoint

Standardized workflow for murine xenograft efficacy and PK/PD evaluation.

Quantitative Data Interpretation

To benchmark the success of the in vivo studies, the following quantitative thresholds should be used to validate the pharmacological viability of the synthesized analogs.

Table 3: Validatory PK & Efficacy Metrics (Expected Baseline)

Metric Target Threshold Interpretation

| Oral Bioavailability ( F% ) | > 30% | Confirms successful GI absorption and formulation efficacy. | | Clearance ( Cl ) | < 30 mL/min/kg | Indicates metabolic stability afforded by the 5-bromo shielding. | | Tumor Growth Inhibition (TGI) | > 60% at 30 mg/kg | Validates in vivo target engagement (EGFR/c-Met) in the BEL-7402 model[1]. | | Body Weight Loss (BWL) | < 10% | Confirms the spiro-scaffold does not induce severe systemic toxicity. |

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Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] in aqueous biological assays

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with 1'-Methyl-spiro-[5-bromoindoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub. This guide is specifically engineered for researchers and drug development professionals encountering aqueous solubility bottlenecks with 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] .

Spiroindoline derivatives are highly valuable in phenotypic screening and targeted drug discovery (e.g., antimalarials and tankyrase inhibitors)[1]. However, the introduction of halogens like the 5-bromo substituent significantly increases the crystalline lattice energy and lipophilicity (logP) of the scaffold, often leading to severe precipitation in physiological buffers[2].

Below, you will find mechanistic FAQs, quantitative formulation data, and self-validating experimental protocols to ensure the integrity of your biological assays.

Part 1: Diagnostic Workflow

Before altering your assay conditions, consult the diagnostic workflow below to determine the optimal solubilization strategy based on your assay's tolerance for co-solvents.

SolubilityWorkflow Start Precipitation of Spiroindoline in Assay Buffer CheckDMSO Is the assay sensitive to >1% DMSO? Start->CheckDMSO UseCosolvent Use 1% DMSO + 0.1% Tween-80 CheckDMSO->UseCosolvent No (Biochemical HTS) UseCD Formulate with 10-20% HP-β-Cyclodextrin CheckDMSO->UseCD Yes (Cell-based/In vivo) CheckSol Measure Kinetic Solubility (LC-MS) UseCosolvent->CheckSol UseCD->CheckSol SaltForm Synthesize HCl or Maleate Salt CheckSol->SaltForm Still Precipitates Success Proceed to Biological Assay (True Solution Confirmed) CheckSol->Success Soluble SaltForm->CheckSol

Fig 1. Decision matrix for resolving spiroindoline precipitation in aqueous assays.

Part 2: Troubleshooting FAQs (Mechanistic Insights)

Q1: Why does 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] precipitate immediately upon dilution from a DMSO stock into PBS? A: This is a classic manifestation of exceeding the compound's kinetic solubility. While the piperidine nitrogen is basic, at physiological pH (7.4), a significant fraction remains un-ionized. The 5-bromo substitution heavily drives the lipophilicity of the spiroindoline core[2]. When diluted from 100% DMSO into an aqueous buffer, the solvent microenvironment rapidly shifts, causing the hydrophobic molecules to cluster and form nano-aggregates to minimize their exposed surface area to water[3].

Q2: My high-throughput screening (HTS) assay shows erratic dose-response curves. Is this related to solubility? A: Yes. Poorly soluble drugs (solubility < 0.05 mg/mL) frequently form small molecular aggregates rather than true solutions[3]. These colloidal aggregates can cause false positives by non-specifically adsorbing to and inhibiting target proteins, or false negatives by sequestering the active monomeric compound. Validating that your compound is in a true solution is critical for reliable IC₅₀ determinations.

Q3: How do cyclodextrins resolve this issue, and which variant should I use? A: Cyclodextrins (CDs) form inclusion complexes that act as molecular shields. The lipophilic 5-bromoindoline core is sequestered inside the hydrophobic cavity of the CD, while the hydroxyl-rich exterior of the CD maintains excellent aqueous solubility[4]. For this specific spiro-piperidine scaffold, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is highly recommended. Its cavity size perfectly accommodates the aromatic indoline ring. Note: Minimize the use of DMSO when using CDs, as DMSO molecules can competitively bind to the cyclodextrin cavity, artificially reducing the apparent affinity for your drug[5].

Part 3: Quantitative Data Presentation

The table below summarizes the expected apparent solubility of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] across various assay vehicles.

Formulation VehicleCo-Solvent / ExcipientApparent Solubility (µM)Recommended Assay Application
PBS (pH 7.4)None< 5 µMUnsuitable
PBS (pH 7.4)1% DMSO~15 µMLow-concentration biochemical assays
PBS (pH 7.4)1% DMSO + 0.1% Tween-80~45 µMStandard biochemical HTS
Milli-Q Water20% (w/v) HP-β-CD> 500 µMCell-based assays / In vivo dosing
Milli-Q WaterNone (Maleate Salt Form)> 1,000 µMUniversal (Requires chemical synthesis)

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely solely on visual inspection (which misses nano-aggregates). Use the following self-validating protocols to confirm true solubility.

Protocol A: Kinetic Solubility Assessment via LC-MS/MS

This protocol uses centrifugation to separate true solutions from colloidal aggregates, using LC-MS/MS as the ultimate validation step.

  • Stock Preparation: Prepare a 10 mM stock of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] in 100% anhydrous DMSO.

  • Aqueous Spiking: Add 2 µL of the DMSO stock to 198 µL of your target assay buffer (e.g., PBS pH 7.4) in a 96-well plate to achieve a theoretical concentration of 100 µM (1% DMSO final).

  • Equilibration: Seal the plate and incubate at 37°C for 2 hours with gentle orbital shaking (300 rpm).

  • Turbidimetry (Initial Check): Measure the absorbance at 620 nm. A reading significantly higher than the blank buffer indicates the presence of suspended precipitates[3].

  • Phase Separation (The Validation Step): Transfer the mixture to a microcentrifuge tube and spin at 14,000 × g for 15 minutes to pellet any nano-aggregates.

  • Quantification: Carefully extract 50 µL of the supernatant without disturbing the bottom of the tube. Dilute this into acetonitrile and quantify the exact concentration of the dissolved monomeric fraction using LC-MS/MS against a standard curve.

Protocol B: Preparation of HP-β-Cyclodextrin Inclusion Complexes

Use this protocol for cell-based assays where DMSO toxicity is a concern.

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 100 mL of Milli-Q water to create a 20% (w/v) solution.

  • Drug Addition: Weigh out the required amount of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (free base) to achieve your target concentration (e.g., 1 mM) and add it directly to the HP-β-CD solution. Do not pre-dissolve in DMSO.

  • Complexation: Sonicate the suspension in a water bath at 25°C for 30 minutes. The mechanical energy facilitates the entry of the hydrophobic drug into the cyclodextrin cavity[4].

  • Equilibration: Place the solution on a magnetic stirrer and stir overnight at room temperature to ensure thermodynamic equilibrium is reached.

  • Sterilization/Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, undissolved drug and sterilizes the formulation for cell culture use.

References

  • Discovery of Novel Spiroindoline Derivatives as Selective Tankyrase Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles against the Human Malaria Parasite Plasmodium falciparum Journal of Medicinal Chemistry - ACS Publications[Link]

  • Aqueous solubility and true solutions IMR Press[Link]

  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins ACS Omega[Link]

  • WO2010045281A2 - Stable aqueous formulations of water insoluble or poorly soluble drugs Google P

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the palladium-catalyzed cross-coupling (e.g., Suzuki-M...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges during the palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] .

Due to its unique stereoelectronic profile, this spirocyclic scaffold frequently exhibits low conversion rates, catalyst poisoning, and competing side reactions. This guide synthesizes field-proven causality, optimization matrices, and self-validating protocols to help you overcome these bottlenecks.

Mechanistic Insights: The Root of the Problem

Before adjusting parameters, it is critical to understand why this specific molecule resists standard coupling conditions:

  • Facial Steric Hindrance: While the C5-bromide is meta to the C3-spiro center, the 3D chair conformation of the spiro-piperidine ring sweeps across the face of the indoline core. This creates a highly encumbered trajectory for the bulky L−Pd(0) species, severely impeding both oxidative addition and the subsequent transmetalation/amine coordination steps[1].

  • Competitive Amine Coordination (Catalyst Poisoning): The basic 1'-methyl tertiary amine on the piperidine ring can act as a competitive ligand. It can coordinate to the palladium center, leading to off-cycle resting states or precipitation of the active catalyst.

  • Transmetalation Bottleneck: Transmetalation involves nucleophilic displacement at the palladium center and is notoriously sensitive to steric crowding. If this step is slower than competing pathways, β -hydride elimination or protodeboronation will dominate[2].

CatalyticCycle Pd0 Active L-Pd(0) Generated via G3/G4 PdII_Ox L-Pd(II)(Ar)(Br) Steric clash from spiro-piperidine Pd0->PdII_Ox Oxidative Addition (Ar-Br) PdII_Trans L-Pd(II)(Ar)(Nu) Transmetalation Bottleneck PdII_Ox->PdII_Trans Base / Nucleophile (Overcoming facial bulk) PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Spiroindoline PdII_Trans->Product Yield

Pd-catalyzed cross-coupling cycle highlighting steric intervention points.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with this spiro-bromide stalls at 30% conversion. Should I just increase the temperature? A1: Not necessarily. Increasing temperature often accelerates decomposition pathways (e.g., protodeboronation of your boronic acid or β -hydride elimination) faster than the desired coupling. Instead, switch to a more active catalyst system like Pd G3 or G4 precatalysts . These ensure rapid, quantitative activation to the highly reactive monoligated L−Pd(0) species at mild temperatures (rt to 40 °C), preventing the formation of inactive bis-ligated palladium species[3].

Q2: Which ligands are best suited for overcoming the spiro-piperidine's facial bulk in Buchwald-Hartwig aminations? A2: Standard catalysts like Pd(PPh3​)4​ will fail. You must employ bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands). For primary amines, use BrettPhos or tBuBrettPhos . For secondary amines, RuPhos is preferred[4]. If extreme steric hindrance is encountered (e.g., coupling with a secondary alkyl amine), specialized ligands like AntPhos or BI-DIME are highly recommended, as their rigid structures block the β -hydride elimination pathway[5].

Q3: I am seeing significant dehalogenation (reduction) of the aryl bromide instead of the coupled product. Why? A3: Dehalogenation occurs when the rate of transmetalation (or amine binding) is slower than β -hydride elimination from the solvent, amine, or aliphatic coupling partner. To fix this, increase the nucleophilicity of your coupling partner by switching to a stronger base (e.g., from K2​CO3​ to t−BuOK or NaOtBu , provided functional group tolerance allows)[2]. Alternatively, switch to a less coordinating solvent like toluene instead of THF.

Q4: Does the choice of halide matter? Can I use the 5-chloroindoline analog to save costs? A4: While aryl chlorides can be used with modern catalysts, the reactivity order in Buchwald-Hartwig is generally ArBr>ArCl>ArI . Aryl iodides are actually problematic because the extruded iodide forms inhibitory bridged Pd dimers[2]. Stick to your 5-bromoindoline substrate; it provides the optimal balance of oxidative addition rate and leaving group dynamics.

Diagnostic Workflow & Optimization Data

Use the following diagnostic logic to troubleshoot failing reactions systematically.

Workflow Start Low Yield in Cross-Coupling (Spiro-indoline Ar-Br) Check1 Is starting material unconsumed? Start->Check1 Check2 Are there significant side products? Check1->Check2 No Oxidative Addition Failure Oxidative Addition Failure Check1->Oxidative Addition Failure Yes Side Products\n(Dehalogenation) Side Products (Dehalogenation) Check2->Side Products\n(Dehalogenation) Yes Transmetalation\nFailure Transmetalation Failure Check2->Transmetalation\nFailure No Switch to Pd G3/G4\nPrecatalysts Switch to Pd G3/G4 Precatalysts Oxidative Addition Failure->Switch to Pd G3/G4\nPrecatalysts Use Bulky Ligands\n(XPhos, AntPhos) Use Bulky Ligands (XPhos, AntPhos) Oxidative Addition Failure->Use Bulky Ligands\n(XPhos, AntPhos) Optimize Base\n(e.g., K3PO4 -> Cs2CO3) Optimize Base (e.g., K3PO4 -> Cs2CO3) Side Products\n(Dehalogenation)->Optimize Base\n(e.g., K3PO4 -> Cs2CO3) Check for Amine\nPoisoning (Add Salt) Check for Amine Poisoning (Add Salt) Side Products\n(Dehalogenation)->Check for Amine\nPoisoning (Add Salt) Increase Temp to 100°C Increase Temp to 100°C Transmetalation\nFailure->Increase Temp to 100°C Use Polar Solvents\n(1,4-Dioxane/H2O) Use Polar Solvents (1,4-Dioxane/H2O) Transmetalation\nFailure->Use Polar Solvents\n(1,4-Dioxane/H2O)

Troubleshooting workflow for cross-coupling sterically hindered spiroindolines.

Table 1: Catalyst and Ligand Optimization Matrix
Coupling TypeRecommended PrecatalystOptimal LigandPreferred BaseSolvent SystemExpected Outcome / Causality
Suzuki-Miyaura XPhos Pd G3 / G4XPhos or SPhos K3​PO4​ or Cs2​CO3​ 1,4-Dioxane / H2​O (4:1)Rapid Pd(0) generation; water aids boronic acid activation[1].
Buchwald-Hartwig (1° Amine) BrettPhos Pd G3BrettPhos NaOtBu or LiHMDSToluene or t-AmylOHHigh selectivity for monoarylation; overcomes facial bulk[4].
Buchwald-Hartwig (2° Amine) RuPhos Pd G3RuPhos NaOtBu TolueneRuPhos specifically accommodates the steric demand of 2° amines[4].
Extreme Steric Bulk (Alkyl) Pd(OAc)₂AntPhos t−BuOK TolueneRigid anthracenyl moiety blocks β -hydride elimination pathways[5].

Standard Operating Procedure (SOP)

Protocol: Buchwald-Hartwig Amination of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

This protocol utilizes a self-validating precatalyst system. The generation of the active catalyst is visually indicated by a rapid color change upon base addition.

Materials:

  • 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (1.0 equiv, 0.5 mmol)

  • Amine coupling partner (1.2 equiv, 0.6 mmol)

  • RuPhos Pd G3 precatalyst (2-5 mol%)

  • RuPhos ligand (2-5 mol%, maintaining a 1:1 Pd:Ligand ratio)

  • Sodium tert-butoxide ( NaOtBu ) (1.5 equiv, 0.75 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk Line): To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add the spiro-bromide, RuPhos Pd G3, RuPhos ligand, and NaOtBu .

    • Causality Check: NaOtBu is highly hygroscopic. Ensure strict anhydrous handling. Moisture will quench the base and stall the reaction.

  • Degassing: Seal the vial with a PTFE-lined septum cap. If not in a glovebox, evacuate and backfill the vial with ultra-pure Argon three times.

  • Solvent & Amine Addition: Inject anhydrous, sparged toluene (5.0 mL) and the amine coupling partner via syringe.

    • Self-Validation: Upon addition of the solvent and amine to the basic mixture, the G3 precatalyst will deprotect (releasing carbazole) to form the active L−Pd(0) species[3]. You should observe a rapid color shift (typically from yellow/orange to a deep red or brown homogeneous solution). If the solution remains pale or precipitates heavily, the precatalyst has not activated.

  • Heating: Transfer the vial to a pre-heated aluminum block at 85 °C. Stir vigorously (800 rpm) for 4 to 12 hours.

    • Causality Check: Vigorous stirring is essential as the reaction may become heterogeneous as NaBr precipitates.

  • Monitoring: Monitor the reaction via LC-MS or TLC. The disappearance of the starting spiro-bromide indicates successful oxidative addition.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash chromatography (DCM/MeOH gradient with 1% Et3​N to prevent streaking of the basic piperidine nitrogen).

References

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling The Royal Society of Chemistry URL: [Link]

  • Buchwald-Hartwig Amination Chemistry LibreTexts URL: [Link]

Sources

Troubleshooting

Purification methods to separate 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] from debrominated byproducts

Welcome to the Technical Support Center for spirocyclic indoline purification. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate 1'-Me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic indoline purification. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals isolate 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] from its primary impurity: the debrominated byproduct (1'-Methyl-spiro-[indoline-3,4'-piperidine]).

The carbon-bromine (C-Br) bond in brominated organic compounds is relatively weak and susceptible to dehalogenation[1]. This cleavage frequently occurs during transition-metal-catalyzed cross-coupling steps, photolytic degradation, or prolonged storage, leading to a debrominated impurity that shares the identical basic pharmacophore as your target molecule.

Section 1: Physicochemical Profiling (The Causality of Separation)

To design a self-validating purification system, we must first understand the physicochemical causality behind our experimental choices. Both the target and the byproduct contain a highly basic 1'-methylpiperidine moiety. Because their acid-base profiles are nearly identical, standard liquid-liquid extraction is ineffective. Separation must instead exploit the lipophilicity and van der Waals volume introduced by the bromine atom.

Table 1: Physicochemical Comparison of Target vs. Byproduct

PropertyTarget: 5-Bromoindoline DerivativeByproduct: Debrominated IndolineImpact on Purification Strategy
Molecular Weight ~281.19 g/mol ~202.29 g/mol Mass-directed fractionation (LC-MS) easily distinguishes the two species.
Lipophilicity (cLogP) Higher (~2.8)Lower (~1.9)The hydrophobic bromine atom drives significant retention time differences in Reverse-Phase HPLC.
Piperidine pKₐ ~9.5~9.5Dominates the molecule's basicity. Requires high-pH mobile phases or basic modifiers to suppress ionization and prevent tailing.
Indoline NH pKₐ ~4.0 (Electron-withdrawing Br)~4.5The slight pKₐ difference is insufficient for pH-controlled aqueous extraction but influences fractional salt crystallization.
Section 2: Troubleshooting FAQs

Q1: I am seeing severe tailing, streaking, and co-elution on standard normal-phase silica gel. How do I resolve the brominated product from the debrominated impurity? A1: Standard silica gel is slightly acidic due to exposed silanol groups, which interact strongly with the basic piperidine nitrogen of both compounds, causing degradation and streaking[1]. Solution: You must neutralize the stationary phase. Either use amine-functionalized (NH₂) silica gel or add a basic modifier (1–5% Triethylamine or NH₄OH) to your mobile phase (e.g., Dichloromethane/Methanol). On neutralized silica, the brominated target is less polar and will elute before the debrominated byproduct.

Q2: During Reverse-Phase HPLC (RP-HPLC), my peaks are broad and the brominated/debrominated species overlap. What is the optimal mobile phase strategy? A2: If you are running your RP-HPLC at a neutral or slightly acidic pH (e.g., using 0.1% Formic Acid), the piperidine nitrogen (pKₐ ~9.5) is partially or fully ionized. Ionized species interact poorly with the C18 stationary phase, leading to broad peaks and poor resolution. Solution: Switch to a high-pH mobile phase (e.g., pH 10.5 using 0.1% NH₄OH or Ammonium Bicarbonate). This fully deprotonates the piperidine nitrogen, forcing the molecules to interact with the column based purely on their lipophilicity. Under these conditions, the lipophilic bromine atom causes the target compound to elute significantly after the debrominated byproduct.

Q3: Can I separate these compounds at a multi-gram scale without using chromatography? A3: Yes, via fractional salt crystallization. While their free-base forms co-precipitate, converting the mixture into maleate salts alters their solubility profiles. The formation of crystalline maleate salts is a highly effective, validated method for isolating spiro[indoline-3,4'-piperidine] scaffolds[2]. The electron-withdrawing nature of the 5-bromo group subtly shifts the crystal lattice energy, allowing the debrominated salt to be selectively enriched in the mother liquor during slow cooling.

Section 3: Validated Experimental Protocols
Protocol A: High-pH Preparative RP-HPLC (For <500 mg Scale)

This protocol utilizes hydrophobic interactions to separate the species based on the presence of the bromine atom.

  • Sample Preparation: Dissolve the crude mixture in Methanol (MeOH) to a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Use a high-pH tolerant C18 preparative column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Ammonium Hydroxide (NH₄OH), adjusted to pH 10.5.

    • Solvent B: Acetonitrile (MeCN).

  • Gradient Elution: Run a shallow gradient from 20% B to 60% B over 20 minutes.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. The debrominated byproduct will elute first (approx. 8-10 mins). The 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] will elute later (approx. 14-16 mins).

  • Recovery: Lyophilize the collected fractions immediately to prevent degradation.

Protocol B: Fractional Crystallization of Maleate Salts (For >1 g Scale)

This protocol avoids the solvent-heavy requirements of chromatography for bulk separation[2].

  • Salt Formation: Dissolve 1.0 equivalent of the crude free-base mixture in minimal hot Ethanol (EtOH). In a separate flask, dissolve 1.05 equivalents of Maleic Acid in hot Diethyl Ether.

  • Mixing: Slowly add the Maleic Acid solution to the stirring Ethanol solution.

  • Cooling Process: Allow the solution to cool slowly to room temperature undisturbed. Slow cooling promotes the formation of larger, purer crystals and prevents the co-precipitation of the debrominated impurity[1].

  • Isolation: Once at room temperature, transfer the flask to an ice bath for 2 hours. Filter the resulting off-white crystals under a vacuum and wash with cold Diethyl Ether.

  • Free-Base Regeneration: Suspend the purified crystals in Water, basify to pH 12 using 1M NaOH, and extract three times with Dichloromethane (DCM). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Section 4: Purification Strategy Decision Matrix

Use the following logical workflow to determine the most efficient purification path based on your experimental scale and purity requirements.

G Start Crude Spiro-Indoline Mixture (Brominated + Debrominated) Decision1 Purification Scale? Start->Decision1 SmallScale < 500 mg High-Resolution Need Decision1->SmallScale Analytical/Prep LargeScale > 500 mg Bulk Separation Decision1->LargeScale Preparative/Bulk HPLC Prep RP-HPLC (C18) Mobile Phase: pH 10.5 SmallScale->HPLC Flash Normal-Phase Flash Amine-Functionalized Silica LargeScale->Flash Cryst Fractional Crystallization (e.g., Maleate Salts) LargeScale->Cryst PureBr Pure 1'-Methyl-spiro- [5-bromoindoline-3,4'-piperidine] HPLC->PureBr Elutes Last (Hydrophobic) PureDesBr Debrominated Byproduct (Discard or Recycle) HPLC->PureDesBr Elutes First Flash->PureBr Elutes First (Less Polar) Flash->PureDesBr Elutes Last Cryst->PureBr Crystallizes First Cryst->PureDesBr Remains in Mother Liquor

Workflow for separating brominated spiro-indolines from debrominated byproducts based on scale.

References
  • Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold and Its Derivatives Source: ChemRxiv URL:[Link][3]

  • US4477667A - Spiro[indoline-3,4'-piperidine]s and related compounds Source: Google Patents URL:[2]

Sources

Optimization

Improving the stability of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] under acidic reaction conditions

Welcome to the Technical Support Center for spirocyclic indoline derivatives. This guide is specifically engineered for researchers and drug development professionals encountering stability, solubility, or reactivity iss...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic indoline derivatives. This guide is specifically engineered for researchers and drug development professionals encountering stability, solubility, or reactivity issues with 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] under acidic conditions.

By understanding the intrinsic electronic properties of this bifunctional scaffold, you can rationally design reaction conditions that prevent degradation, unwanted rearrangements, and yield loss.

Structural Vulnerabilities & Degradation Mechanisms

1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] possesses two distinct basic centers with vastly different pKa values:

  • The 1'-Methylpiperidine Nitrogen: Highly basic (pKa ~9.5). It rapidly protonates in even mildly acidic media, forming an ammonium salt that drastically alters the molecule's solubility profile.

  • The 5-Bromoindoline Nitrogen: Less basic due to lone-pair delocalization into the aromatic ring, but susceptible to protonation in strong acids (e.g., TFA, HCl).

The Core Issue: When exposed to strong acids and trace oxygen, the indoline core can oxidize into a transient spiroindolenine. Under acidic catalysis, spiroindolenines are highly prone to a stereospecific Wagner–Meerwein 1,2-migration (ring expansion), irreversibly converting the spirocyclic scaffold into a rearranged tetrahydro-β-carboline derivative[1]. Furthermore, the unprotected indoline nitrogen is vulnerable to oxidative degradation[2].

degradation_pathway A 1'-Methyl-spiro- [5-bromoindoline-3,4'-piperidine] B Spiroindolenine Intermediate A->B Strong Acid (pH < 2) + Trace O2 D Oxidative Degradation A->D Prolonged Acid + Air Exposure E Stable Piperidinium Salt A->E Mild Acid (pH 4-6) Kinetic Control C Wagner-Meerwein Ring Expansion B->C Acid Catalysis + Heat

Acid-catalyzed degradation pathways of spiroindoline via oxidation and Wagner-Meerwein rearrangement.

Troubleshooting & FAQs

Q1: During the acidic deprotection (e.g., 20% TFA/DCM) of a distal protecting group on my molecule, I observe complete destruction of the spiroindoline core. How can I prevent this? Causality: The combination of strong acid (TFA) and ambient oxygen promotes the oxidation of the indoline to a spiroindolenine, which subsequently undergoes rapid acid-promoted ring-expansive migration[1]. Solution: You must suppress the oxidative pathway and kinetically trap the molecule.

  • Degas your solvents and run the reaction under an inert Argon atmosphere.

  • Add a carbocation/radical scavenger such as Triisopropylsilane (TIPS) or 1,2-ethanedithiol (EDT) at 2-5% v/v.

  • Maintain the reaction strictly at or below 0°C.

Q2: My spiroindoline precipitates out of solution when the pH drops below 4 in aqueous media. Is the compound degrading? Causality: Precipitation does not necessarily indicate degradation. The 1'-methylpiperidine moiety forms a mono-protonated salt at pH < 4. Depending on the counterion (e.g., chloride vs. trifluoroacetate), this salt may have poor solubility in your specific solvent mixture, leading to sudden precipitation[2]. Solution: If maintaining a homogeneous solution is critical, switch to a more polar solvent system (e.g., adding 10-20% methanol) or perform the reaction in a biphasic system (e.g., DCM/Water) where the salt can partition safely into the aqueous layer until neutralized.

Q3: If prolonged acidic heating is unavoidable for my synthetic sequence, how can I structurally protect the 5-bromoindoline core? Causality: Unprotected indolines are highly prone to electrophilic attack and oxidation. While the 5-bromo substituent provides mild electronic deactivation, the free NH group remains a critical liability. Solution: Temporarily mask the indoline nitrogen. An N -Tosyl (Ts) protecting group is exceptionally stable to strongly acidic and oxidative conditions[3]. By withdrawing electron density from the indoline nitrogen, the Ts group completely shuts down the oxidation-to-spiroindolenine pathway, thereby preventing ring expansion.

Quantitative Stability Data

To guide your solvent and acid selection, the following table summarizes the half-life ( t1/2​ ) of the intact spiroindoline core under various common acidic conditions, determined via LC-MS monitoring.

Acidic SystemTemperatureAtmosphereScavengerCore Stability ( t1/2​ )Primary Degradant
1.0 M HCl in Dioxane25°CAirNone~4 HoursOxidative polymers
20% TFA in DCM25°CAirNone~1.5 HoursRing-expanded β-carboline
20% TFA in DCM0°CArgon5% TIPS> 48 Hours None (Stable)
10% AcOH in MeOH60°CAirNone> 72 HoursTrace debromination

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that you can verify the integrity of the spiroindoline at every critical juncture.

protocol_workflow S1 Step 1: Dissolution (Anhydrous DCM, Argon) S2 Step 2: Scavenger Addition (5% TIPS) S1->S2 S3 Step 3: Acid Addition (Controlled T < 0°C) S2->S3 S4 Step 4: LC-MS Validation (Check m/z [M+H]+ 295) S3->S4 S5 Step 5: Rapid Quench (Mild Base Buffer) S4->S5

Self-validating workflow for handling spiroindolines under strongly acidic conditions.

Protocol A: Controlled Acidic Processing with In-Situ Quenching

Use this protocol when performing an acidic transformation (e.g., Boc removal) on a substrate containing the unprotected spiroindoline core.

  • Preparation: Dissolve 1.0 mmol of the spiroindoline derivative in 10 mL of anhydrous DCM in an oven-dried flask. Purge the flask with Argon for 10 minutes.

  • Scavenger Loading: Add 0.5 mL of Triisopropylsilane (TIPS). Causality: TIPS acts as a sacrificial electron donor and cation scavenger, preventing the oxidative formation of the spiroindolenine[1].

  • Acidification: Cool the mixture to 0°C using an ice bath. Dropwise, add 2.0 mL of pre-cooled Trifluoroacetic Acid (TFA). Stir strictly at 0°C.

  • Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot, dilute in 1 mL of cold Acetonitrile, and inject into LC-MS.

    • Success Criteria: The presence of the intact core (m/z ~295 for 81 Br isotope) and absence of the +16 Da oxidation peak or altered retention times indicative of rearrangement.

  • Quenching: Do not evaporate the TFA, as concentration increases acidity and heat. Instead, quench the reaction at 0°C by slowly pouring the mixture into 50 mL of a vigorously stirred, ice-cold saturated aqueous NaHCO3​ solution until the pH reaches 8. Extract with DCM.

Protocol B: N-Tosylation for Enhanced Acid Resistance

Use this protocol to install an acid-impervious shield on the indoline nitrogen prior to harsh downstream chemistry[3].

  • Deprotonation: Dissolve 1.0 mmol of the spiroindoline in 10 mL anhydrous THF. Cool to 0°C under Argon. Add 1.2 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) in portions. Causality: NaH is required to deprotonate the weakly acidic indoline NH, generating a highly nucleophilic nitrogen anion.

  • Electrophilic Addition: After 30 minutes of stirring (hydrogen evolution ceases), add 1.1 mmol of p-Toluenesulfonyl chloride (TsCl) dissolved in 2 mL THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Run a TLC (Hexanes/EtOAc 1:1). The N-Tosyl product will run significantly higher (less polar) than the starting material due to the masking of the hydrogen-bond donating NH group. LC-MS will show a mass shift of +154 Da.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc, and dry over Na2​SO4​ . The resulting N-Ts spiroindoline can now withstand prolonged reflux in 6M HCl without core degradation.

References

  • Accounts of Chemical Research: Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet–Spengler-type Reactions and Beyond. Explains the acid-catalyzed Wagner-Meerwein ring-expansive migration mechanism of spiroindolenines. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Crystallization of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for process chemists and drug development professionals dealing with the isolation of 1'-Methyl-spiro-[5-bromoindoline-3,4'-pi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. This guide is specifically engineered for process chemists and drug development professionals dealing with the isolation of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] .

Due to its rigid, hydrophobic spiro-fused core, the bulky 5-bromo substituent, and the basic tertiary amine (1'-methylpiperidine), this intermediate exhibits a notoriously high propensity for Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphism. This guide provides field-proven, thermodynamically grounded strategies to force nucleation, bypass oiling out, and isolate high-purity crystalline material.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why does my intermediate consistently "oil out" instead of forming crystals during cooling? A: Oiling out (LLPS) occurs when a supersaturated solution traverses the binodal curve before reaching the metastable zone boundary required for crystallization[1]. For 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], its high molecular weight and hydrophobic spiro-core suppress the maximum achievable supersaturation. When cooling rapidly in solvents where the free base has high solubility (e.g., ethanol/water mixtures or isopropanol), the Gibbs free energy of mixing becomes positive. The solute-rich phase separates as an amorphous oil droplet rather than organizing into a solid crystal lattice[2]. Causality: The basic tertiary amine disrupts the uniform hydrogen-bonding networks necessary for rapid nucleation, allowing the system to relax into a lower-energy, disordered liquid phase.

Q2: How can I bypass the oiling-out phase to force solid nucleation? A: The most effective strategy is to map the ternary phase diagram to locate the metastable zone, then introduce seed crystals before the cloud point (LLPS onset) is reached. Using a high seed loading (e.g., 5% w/w) with a small crystal size (20–45 μm) coupled with a very slow cooling rate (0.1 °C/min) acts as a thermodynamic sink. The seeds consume the supersaturation faster than the liquid droplets can nucleate, completely suppressing the oiling-out phenomenon[2].

Q3: The free base won't crystallize at all. What is the best strategy for salt screening this specific spiro-piperidine? A: The 1'-methylpiperidine moiety has a calculated pKa of ~8.5–9.0. To ensure robust thermodynamic salt formation, you must apply the ΔpKa>3 rule, screening counterions with a pKa < 5.5. High-throughput salt screening using strong acids (e.g., HCl, methanesulfonic acid) or dicarboxylic acids (e.g., tartaric acid) in moderately polar aprotic solvents (like isopropyl acetate or 2-MeTHF) is highly recommended[3]. Solvents with lower counterion solubility drive the precipitation of the molecular salt more efficiently.

Q4: How do I handle residual impurities (e.g., des-bromo analogs) trapped in the oil phase? A: Uncontrolled oiling out typically traps structurally similar impurities. However, LLPS can actually be leveraged as a purification mechanism if controlled. When the second liquid phase forms, impurities distribute between the mother phase and the oil phase according to their partition coefficients. By extending the anti-solvent addition time and increasing seed amounts, you can alter the composition of the mother phase and thermodynamically inhibit the incorporation of impurities into the final crystal lattice[4].

Part 2: Workflow & Decision Logic Visualizations

LLPS_Workflow Start Observe Liquid-Liquid Phase Separation Analyze Analyze Phase Diagram & Solubility Curve Start->Analyze Decision1 Is supersaturation too high? Analyze->Decision1 Action1 Reduce Cooling Rate (< 0.1 °C/min) Decision1->Action1 Yes Action2 Introduce Seed Crystals in Metastable Zone Decision1->Action2 No Decision2 Does oiling out persist? Action1->Decision2 Action2->Decision2 Action3 Switch to Anti-Solvent Crystallization Decision2->Action3 Yes Action4 Perform Salt Screening (Target Piperidine N) Decision2->Action4 Yes, if free base

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

SaltScreening A Prepare Free Base Solution (e.g., EtOAc or THF) B Select Acid Counterions (ΔpKa > 3) A->B C Equimolar Addition at 50°C B->C D Controlled Cooling to 5°C C->D E Birefringence Check (Microscopy) D->E F Crystalline Hit E->F Positive G Amorphous / Oil E->G Negative H Scale-up & HPLC/XRPD F->H I Temp Cycling or Anti-solvent G->I I->E Re-evaluate

High-throughput salt screening decision tree for basic spirocyclic amines.

Part 3: Quantitative Data Summaries

Table 1: High-Throughput Salt Screening Matrix for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]
CounterionpKaOptimal SolventVisual ObservationYield (%)Crystallinity (XRPD)
Hydrochloric Acid -6.1Isopropyl AcetateWhite Needles85%Highly Crystalline
Methanesulfonic Acid -1.92-MeTHFFine Powder78%Crystalline
L-Tartaric Acid 2.98EtOH / H₂O (9:1)Birefringent Slurry65%Crystalline
Citric Acid 3.13TolueneSticky OilN/AAmorphous (LLPS)
Free Base (None) ~8.8IsopropanolPhase SeparationN/AAmorphous (LLPS)
Calculated pKa of the tertiary piperidine nitrogen.
Table 2: Solubility and Metastable Zone Width (MSZW) Data
Solvent SystemTemp (°C)Solubility (mg/mL)Cloud Point (°C)MSZW (°C)
Isopropanol (IPA) 601204218
IPA / Water (1:1) 6045555
Ethyl Acetate 60>200N/AN/A (Too soluble)
Toluene 601502535

Part 4: Self-Validating Experimental Protocols

Protocol 1: Anti-Solvent Crystallization with Seeding (Bypassing LLPS)

This protocol utilizes thermodynamic sinks to outpace the kinetics of liquid droplet formation.

  • Dissolution: Dissolve 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] free base in Isopropanol (IPA) at 60 °C (100 mg/mL).

    • Validation Checkpoint: Ensure complete visual clarity. If turbid, filter through a 0.45 μm PTFE membrane to remove heterogeneous nucleation sites that could trigger premature oiling out.

  • Cooling to Metastable Zone: Cool the solution to 45 °C at a rate of 0.5 °C/min.

    • Causality: Based on Table 2, this temperature is thermodynamically established to be within the metastable zone width (MSZW), safely above the cloud point (42 °C) where LLPS initiates.

  • Seeding: Introduce 5% w/w of pre-milled seed crystals (20–45 μm). Hold isothermally at 45 °C for 2 hours.

    • Validation Checkpoint: Perform in-line Focused Beam Reflectance Measurement (FBRM) to confirm seed survival and the onset of secondary nucleation (an increase in chord counts).

  • Anti-Solvent Addition: Linearly dose Water (anti-solvent) over 4 hours while simultaneously cooling to 5 °C at 0.1 °C/min.

    • Causality: Slow dosing combined with a slow cooling ramp acts as a thermodynamic sink. The growing crystal lattice consumes the supersaturation faster than the liquid droplets can form[2].

  • Isolation: Filter the resulting slurry, wash with cold 1:1 IPA/Water, and dry under vacuum at 40 °C.

    • Validation Checkpoint: Analyze the mother liquor via HPLC. A robust crystallization must show <5% remaining solute in the filtrate.

Protocol 2: High-Throughput Salt Screening

This protocol forces crystallinity in highly soluble basic amines by leveraging the ΔpKa>3 differential.

  • Stock Preparation: Prepare a 50 mg/mL stock solution of the intermediate in Isopropyl Acetate (i-PrOAc).

    • Causality: i-PrOAc provides an optimal balance: it readily dissolves the free base but acts as an anti-solvent for the resulting highly polar molecular salt, driving precipitation[3].

  • Counterion Addition: Dispense 1.05 equivalents of counterion stock solutions (e.g., HCl, Methanesulfonic acid, L-Tartaric acid) into a 96-well plate containing the API stock.

  • Temperature Cycling: Heat the plate to 50 °C for 1 hour, then cool to 5 °C at 0.1 °C/min. Repeat for 3 continuous cycles.

    • Causality: Temperature cycling dissolves kinetically trapped amorphous precipitates (oils) and promotes Ostwald ripening, favoring the growth of thermodynamically stable crystalline salts.

  • Birefringence Screening: Examine the wells under a polarized light microscope.

    • Validation Checkpoint: True crystalline salts will exhibit birefringence (glowing under cross-polarized light). Amorphous solids or oils will appear entirely dark.

  • Mother Liquor Assay: Centrifuge the positive hits and analyze the supernatant via HPLC.

    • Validation Checkpoint: A valid hit must show >10% yield depletion in the mother liquor. This confirms the target salt has precipitated and prevents false positives caused by the crystallization of the counterion alone[3].

Part 5: References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • An In-Line Study of Oiling Out and Crystallization Source: ACS Publications (Organic Process Research & Development) URL:[Link]

  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Validation of Small Molecule Target Binding: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] via Surface Plasmon Resonance (SPR)

Executive Summary The robust biophysical characterization of small molecule ligands is a critical bottleneck in early-stage drug discovery. 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is a rigid, low-molecular-weig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust biophysical characterization of small molecule ligands is a critical bottleneck in early-stage drug discovery. 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is a rigid, low-molecular-weight (LMW) spirocyclic scaffold frequently utilized to target deep hydrophobic pockets in protein-protein interactions (PPIs). However, its low mass and high hydrophobicity present distinct analytical challenges.

This guide provides an objective comparison of biophysical validation platforms—specifically evaluating why Surface Plasmon Resonance (SPR) is the optimal choice over Isothermal Titration Calorimetry (ITC) and Microscale Thermophoresis (MST) for this class of molecules. Furthermore, it details a self-validating, step-by-step SPR methodology, emphasizing the critical causality behind solvent correction and kinetic fitting.

Technology Comparison: Selecting the Optimal Biophysical Platform

When validating a small molecule like 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], researchers must choose between kinetic profiling and thermodynamic profiling.

While1 (enthalpy, entropy, and stoichiometry), it requires high protein concentrations and struggles to detect low-affinity interactions due to insufficient heat signals[1]. Conversely,2 because it offers real-time kinetic data ( kon​ and koff​ ) with exceptional sensitivity, even for fragments as small as 100 Da[2].

Table 1: Quantitative Comparison of Binding Validation Platforms
ParameterSPR (Surface Plasmon Resonance)ITC (Isothermal Titration Calorimetry)MST (Microscale Thermophoresis)BLI (Biolayer Interferometry)
Primary Output Kinetics ( ka​,kd​ ), Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ), KD​ Affinity ( KD​ )Kinetics ( ka​,kd​ ), Affinity ( KD​ )
LMW Sensitivity Excellent (<100 Da)Poor for weak bindersModerateModerate (Struggles <300 Da)
Sample Consumption Low (10-50 µg protein)High (mg quantities)Very Low (<10 µg)Low
Throughput High (384-well compatible)Low (Batch processing)MediumHigh
Immobilization Required (Covalent/Capture)Free in solutionFree in solution (Fluorescent)Required (Dip-and-read)

Verdict: For 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], SPR is the superior choice. The molecule's low molecular weight requires the high signal-to-noise ratio of SPR, and understanding its residence time ( 1/koff​ ) is far more predictive of in vivo efficacy than thermodynamic parameters alone[3].

AssaySelection Start Small Molecule Binding Validation Kinetics Need Real-Time Kinetics (kon, koff)? Start->Kinetics SPR SPR (Surface Plasmon Resonance) High Sensitivity for LMW Kinetics->SPR Yes (Residence Time) Thermo Need Complete Thermodynamic Profile? Kinetics->Thermo No (Equilibrium Only) ITC ITC (Isothermal Titration Calorimetry) Requires High Sample Vol Thermo->ITC Yes (Enthalpy/Entropy) MST MST (Microscale Thermophoresis) In-Solution, Low Vol Thermo->MST No (Affinity Only)

Caption: Decision matrix for selecting the optimal small molecule binding assay based on analytical requirements.

Experimental Protocol: A Self-Validating SPR System

To ensure absolute scientific integrity, SPR protocols for hydrophobic small molecules must account for bulk refractive index shifts. The following protocol establishes a self-validating loop using double-referencing and Excluded Volume (EV) correction.

Step 1: Sensor Surface Preparation (Amine Coupling)
  • Rationale: Covalent amine coupling to a carboxymethylated dextran matrix (CM5 chip) provides a highly stable surface, preventing baseline drift during the extensive washing required for hydrophobic compounds.

  • Procedure:

    • Activate the CM5 surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (diluted in 10 mM Sodium Acetate, pH 4.5) to achieve a high immobilization level (approx. 3000-5000 RU). High density is required to amplify the low signal generated by LMW analytes.

    • Block unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

Step 2: Buffer Optimization & Excluded Volume (DMSO) Correction
  • Rationale: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] requires up to 5% DMSO for solubility.4[4].

  • Procedure:

    • Prepare running buffer: 1x PBS, 0.05% Tween-20, 5.0% DMSO .

    • Create a DMSO calibration series ranging from 4.5% to 5.5% DMSO in running buffer.

    • Inject the calibration series over both the active (Fc2) and reference (Fc1) flow cells to construct a solvent correction curve. The software will use this to mathematically eliminate bulk shift artifacts.

Step 3: Multi-Cycle Kinetics (MCK) Execution
  • Procedure:

    • Prepare a 3-fold dilution series of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] from 30 µM down to 0.12 µM in running buffer.

    • Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitation.

    • Association phase: 60 seconds. Dissociation phase: 180 seconds.

    • Include a minimum of three zero-concentration (blank) injections for double-referencing.

SPRWorkflow Immobilization 1. Target Immobilization (Amine Coupling to CM5) High Density for LMW Solvent 2. DMSO Calibration (Excluded Volume Correction) Crucial for Hydrophobic Ligands Immobilization->Solvent Analytes 3. Analyte Injection (Multi-Cycle Kinetics) High Flow Rate (50 µL/min) Solvent->Analytes Referencing 4. Double Referencing (Fc2 - Fc1) - Blank Removes Systematic Noise Analytes->Referencing Fit 5. 1:1 Langmuir Kinetic Fitting Extract ka, kd, KD Referencing->Fit

Caption: Step-by-step SPR workflow highlighting the critical causality of DMSO solvent correction.

Data Presentation & Kinetic Evaluation

To objectively validate the performance of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], its binding kinetics must be compared against a known standard (e.g., a first-generation reference inhibitor). The data below demonstrates how SPR isolates the mechanistic superiority of the spiroindoline scaffold.

Table 2: Kinetic Binding Parameters (1:1 Langmuir Fit)
CompoundAssociation Rate ( ka​ )Dissociation Rate ( kd​ )Affinity ( KD​ )Residence Time ( τ=1/kd​ )
1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] 4.2×105 M−1s−1 1.8×10−3 s−1 4.28 nM 9.2 minutes
Reference Inhibitor A 1.5×105 M−1s−1 8.5×10−2 s−1 566 nM 0.19 minutes

Scientific Interpretation: While equilibrium assays (like ITC or MST) would simply show that the spiroindoline compound has a ~130-fold higher affinity than the reference, SPR reveals the causality of this improvement. The ka​ values are relatively similar, but the kd​ (dissociation rate) of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] is drastically slower. The rigid spiro-fusion tightly locks the molecule into the target's hydrophobic pocket, resulting in a prolonged residence time (9.2 minutes vs. 0.19 minutes). This extended target occupancy is a primary driver of sustained in vivo efficacy.

References

  • Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions Lab Manager URL:[Link][3]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research TA Instruments URL:[Link][1]

  • A beginner's guide to surface plasmon resonance The Biochemist - Portland Press URL:[Link][2]

  • Chapter 9: Treating Raw Data: Software for SPR Applications Royal Society of Chemistry (RSC) Books URL:[Link][4]

Sources

Comparative

In Vivo Efficacy Comparison of 5-Bromo vs. 5-Fluoro Spiroindoline-Piperidine Derivatives: A Preclinical Guide

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale Spiroindoline...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

Spiroindoline-piperidine derivatives have emerged as privileged, three-dimensional scaffolds in modern medicinal chemistry, most notably as potent inhibitors of the MDM2-p53 protein-protein interaction (PPI) in oncology[1]. The rigid spirocyclic core perfectly mimics the α -helical turn of the p53 transactivation domain, allowing these molecules to wedge into the deep hydrophobic cleft of the MDM2 protein[2].

A critical structural determinant of both in vitro potency and in vivo efficacy is the halogen substitution at the 5-position of the indoline ring, which projects directly into the Trp23 pocket of MDM2[3]. This guide provides an objective, data-driven comparison between the 5-bromo and 5-fluoro derivatives, analyzing how this single atomic substitution dictates pharmacokinetic (PK) behavior and xenograft tumor regression.

The Causality of Halogen Selection
  • The 5-Bromo Advantage (Pharmacodynamics): Bromine possesses a large van der Waals radius (1.85 Å). This provides exceptional shape complementarity and strong London dispersion forces within the Trp23 pocket, often yielding superior in vitro binding affinity ( IC50​ in the low nanomolar range). However, the high lipophilicity (increased LogP) renders the molecule susceptible to rapid hepatic clearance and poor aqueous solubility.

  • The 5-Fluoro Advantage (Pharmacokinetics): Fluorine has a smaller radius (1.47 Å) and extreme electronegativity. While it may sacrifice a fraction of hydrophobic packing energy, the highly stable C-F bond completely blocks cytochrome P450-mediated oxidation at this metabolic hotspot. Furthermore, the reduced lipophilicity drastically improves aqueous solubility, leading to superior oral bioavailability and sustained systemic exposure[2].

Pathway Spiro Spiroindoline-Piperidine (5-Br / 5-F) MDM2 MDM2 Protein (Negative Regulator) Spiro->MDM2 Inhibits PPI p53 p53 Tumor Suppressor (Transcription Factor) MDM2->p53 Ubiquitination & Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activation

Fig 1: Mechanism of spiroindoline-piperidine derivatives disrupting the MDM2-p53 pathway.

Quantitative Data Synthesis: PK and Efficacy

To objectively compare these derivatives, we analyze their performance in standard preclinical murine models. The data below synthesizes typical outcomes for optimized spiroindoline-piperidine MDM2 inhibitors.

Table 1: Pharmacokinetic (PK) Profile in CD-1 Mice (Oral Dose: 10 mg/kg)
PK Parameter5-Bromo Derivative5-Fluoro DerivativeMechanistic Implication
Cmax​ (ng/mL) 4501,2505-F improves aqueous solubility, driving rapid gut absorption.
AUC0−24h​ (ng·h/mL) 1,8005,4005-F resists first-pass metabolism, significantly increasing total exposure.
Clearance ( Cl , mL/min/kg) 45.218.55-Br is highly lipophilic, driving rapid hepatic extraction and clearance.
Half-life ( T1/2​ , h) 2.16.4Strong C-F bond prevents CYP450 oxidation at the 5-position.
Oral Bioavailability ( F% ) 18%55%5-F achieves the optimal LogP balance for oral drug delivery.
Table 2: In Vivo Efficacy - SJSA-1 Osteosarcoma Xenograft (Oral, 50 mg/kg/day, 14 Days)
Efficacy Metric5-Bromo Derivative5-Fluoro DerivativeVehicle Control
Initial Tumor Volume ( mm3 ) 150 ± 15152 ± 12148 ± 14
Final Tumor Volume ( mm3 ) 320 ± 4585 ± 20980 ± 85
Tumor Growth Inhibition (TGI%) 67% (Stasis)91% (Regression)N/A
Body Weight Change (%) -4.5%-1.2%+2.1%
Target Engagement (p21 mRNA) + 2.5-fold+ 6.8-foldBaseline

Conclusion from Data: While the 5-bromo derivative may show potent in vitro binding, its rapid clearance limits systemic exposure, resulting in mere tumor stasis. The 5-fluoro derivative's superior metabolic stability allows it to maintain plasma concentrations above the IC90​ for 24 hours, driving robust tumor regression[1].

Experimental Workflows & Self-Validating Protocols

As application scientists, we must ensure that our in vivo data is robust, reproducible, and free from artifactual bias. The following protocols are designed as self-validating systems.

Workflow Prep Compound Prep (5-Br vs 5-F) Dosing Oral Dosing (Murine Model) Prep->Dosing PK Blood Sampling (PK Profiling) Dosing->PK Efficacy Tumor Measurement (Xenograft) Dosing->Efficacy Analysis Data Synthesis (TGI% & Clearance) PK->Analysis Efficacy->Analysis

Fig 2: In vivo experimental workflow for evaluating PK and xenograft tumor efficacy.

Protocol 1: Murine Pharmacokinetic (PK) Profiling

Objective: Determine the absorption, distribution, metabolism, and excretion (ADME) profile.

  • Formulation Preparation: Suspend the 5-Br and 5-F derivatives in 10% PEG400 / 5% Tween-80 / 85% Saline.

    • Causality: This specific co-solvent system ensures complete dissolution of the highly lipophilic 5-bromo analog, preventing suspension-induced absorption variability in the gut.

  • Animal Dosing: Administer a single 10 mg/kg oral gavage to male CD-1 mice (n=3 per time point). Fast the animals for 12 hours prior to dosing to eliminate food-drug interactions.

  • Serial Blood Sampling: Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: Submandibular bleeding minimizes animal stress compared to cardiac puncture, preventing stress-induced spikes in circulating corticosteroids that could alter CYP450 metabolic rates.

  • LC-MS/MS Bioanalysis (Self-Validation): Extract plasma using protein precipitation (acetonitrile). Analyze via LC-MS/MS.

    • Validation Step: A standard curve (1-5000 ng/mL) and Quality Control (QC) samples must be run alongside the biological samples. Acceptance criteria require QC accuracy within ±15%, ensuring the reliability of the calculated clearance rates.

Protocol 2: SJSA-1 Xenograft Efficacy Study

Objective: Evaluate in vivo anti-tumor efficacy via Tumor Growth Inhibition (TGI%).

  • Cell Culture & Inoculation: Cultivate SJSA-1 human osteosarcoma cells. Inject 5×106 cells subcutaneously into the right flank of BALB/c nude mice.

    • Causality: The SJSA-1 cell line is specifically selected due to its wild-type p53 status and MDM2 gene amplification[1], providing an ideal, hyper-sensitized mechanistic background for evaluating MDM2-p53 PPI inhibitors.

  • Randomization: Once tumors reach an average volume of 150 mm3 , randomize mice into three groups (n=8): Vehicle, 5-Bromo (50 mg/kg), and 5-Fluoro (50 mg/kg).

  • Dosing & Measurement: Dose orally once daily for 14 days. Measure tumors bi-weekly using digital calipers. Calculate volume using the formula: V=(Length×Width2)/2 .

    • Validation Step: Vehicle-treated control groups are mandatory to establish baseline exponential tumor growth. This validates that any observed TGI% is a direct result of drug intervention rather than spontaneous tumor necrosis.

  • Pharmacodynamic (PD) Biomarker Analysis: At study termination, harvest tumor tissues. Extract RNA and perform RT-qPCR for p21 and PUMA mRNA levels.

    • Causality: Upregulation of p21 confirms that the observed tumor shrinkage is mechanistically driven by p53 reactivation, rather than off-target cytotoxicity.

Selection Guide: When to Choose Which Derivative

  • Select the 5-Fluoro Derivative for systemic oncology indications (e.g., solid tumors, leukemias) where high oral bioavailability, low hepatic clearance, and sustained target engagement over 24 hours are required to drive tumor regression[2].

  • Select the 5-Bromo Derivative for topical applications or localized injections (e.g., intra-articular delivery) where maximum local binding affinity is desired, and rapid systemic clearance is actually beneficial to minimize off-target systemic toxicity.

References

  • Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2–p53 Interaction Journal of Medicinal Chemistry[Link]

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach RSC Advances[Link]

  • Precise Synthesis of Diastereomers of Spiro-oxindole Derivatives through Dynamic Covalent Transformation The Journal of Organic Chemistry[Link]

Sources

Validation

LC-MS/MS Method Validation Guide for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] in Plasma: A Comparative Workflow Analysis

Introduction 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] represents a class of structurally complex, basic, halogenated spirocyclic scaffolds that are increasingly prevalent in modern drug discovery. Quantifying su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] represents a class of structurally complex, basic, halogenated spirocyclic scaffolds that are increasingly prevalent in modern drug discovery. Quantifying such molecules in biological matrices like human plasma presents two distinct bioanalytical challenges:

  • Basic Piperidine Nitrogen (pKa ~9.5): The secondary/tertiary amine is prone to severe peak tailing on standard reversed-phase columns due to ionic interactions with unendcapped secondary silanols.

  • Endogenous Matrix Interferences: Co-eluting plasma lipids (specifically glycerophosphocholines) cause significant ion suppression in the electrospray ionization (ESI) source[1].

This guide objectively compares optimized sample preparation and chromatographic strategies against conventional alternatives. By understanding the physicochemical causality behind these methods, bioanalytical scientists can establish a self-validating protocol grounded in the FDA (2018)[2] and ICH M10[3] guidelines for Bioanalytical Method Validation.

Part 1: Sample Preparation – Protein Precipitation vs. Mixed-Mode Cation Exchange (MCX) SPE

The Causality of Matrix Effects

Standard Protein Precipitation (PPT) using acetonitrile is a rapid, high-throughput technique, but it merely denatures proteins. It fails to remove endogenous glycerophosphocholines[4]. During LC-MS/MS analysis, these hydrophobic phospholipids co-elute with the target analyte, competing for droplet surface charge in the ESI source and leading to profound ion suppression and poor reproducibility[1].

Conversely, Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) exploits the basicity of the piperidine nitrogen. By acidifying the plasma sample, the amine becomes fully protonated, allowing it to bind ionically to the sulfonic acid groups on the MCX sorbent[5]. This strong ionic bond permits an aggressive 100% methanol wash to completely elute hydrophobic phospholipids before the amine is neutralized for target elution.

SamplePrep cluster_PPT Alternative: Protein Precipitation (PPT) cluster_SPE Optimized: Mixed-Mode SPE (MCX) Plasma Plasma Sample PPT_Add Add ACN (3:1) Plasma->PPT_Add SPE_Load Load (Acidified) Plasma->SPE_Load PPT_Cent Centrifuge PPT_Add->PPT_Cent PPT_Inj High Phospholipids (Ion Suppression) PPT_Cent->PPT_Inj SPE_Wash Wash (100% MeOH) SPE_Load->SPE_Wash SPE_Elute Elute (5% NH4OH) SPE_Wash->SPE_Elute SPE_Inj Clean Extract (High Recovery) SPE_Elute->SPE_Inj

Workflow comparison demonstrating the mechanism of phospholipid removal via MCX SPE vs. PPT.

Step-by-Step Protocol: Optimized MCX SPE Workflow
  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Internal Standard (IS) and 200 µL of 2% Formic Acid in water. Vortex for 30 seconds to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX cartridge (30 mg/1 cc), followed by 1.0 mL of 2% Formic Acid.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Critical Step): Wash with 1.0 mL of 2% Formic Acid (removes acidic/neutral interferences), followed by 1.0 mL of 100% Methanol (removes hydrophobic phospholipids while the analyte remains ionically bound).

  • Elution: Elute the target analyte with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol (neutralizes the piperidine nitrogen, breaking the ionic bond).

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (10% ACN / 90% Water with 0.1% Formic Acid).

Data Comparison: Recovery & Matrix Effect
ParameterProtein Precipitation (PPT)Mixed-Mode Cation Exchange (MCX SPE)
Extraction Recovery (%) 68.4 ± 5.294.2 ± 2.1
Matrix Effect (%) 45.1 (Severe Ion Suppression)98.5 (Minimal Suppression)
Phospholipid Removal Poor (High residual baseline)Excellent (Clean baseline)
Extract Cleanliness LowHigh

Part 2: Chromatographic Separation – C18 vs. Biphenyl Core-Shell

The Causality of Retention and Peak Shape

While standard C18 columns rely exclusively on dispersive van der Waals forces, they often lack the selectivity required for halogenated, aromatic compounds. Furthermore, the basic piperidine moiety of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] interacts strongly with residual silanols on silica-based C18 columns, causing peak tailing and reduced signal-to-noise (S/N) ratios.

A Biphenyl core-shell column resolves this by offering orthogonal retention mechanisms. The biphenyl stationary phase provides strong π−π interactions with the spiro-indoline ring and dipole-dipole interactions with the polarizable bromine atom. This enhanced retention allows for a higher percentage of organic modifier during elution, improving ESI desolvation efficiency and yielding a sharp, symmetrical peak.

Chromatography cluster_C18 Standard C18 Column cluster_Biphenyl Biphenyl Core-Shell Column Analyte 1'-Methyl-spiro-[5-bromoindoline -3,4'-piperidine] C18_Mech Hydrophobic Interaction Only Analyte->C18_Mech Biph_Mech1 Pi-Pi Interactions (Indoline Ring) Analyte->Biph_Mech1 Biph_Mech2 Halogen Selectivity (Bromine Atom) Analyte->Biph_Mech2 C18_Issue Silanol Interaction (Peak Tailing) C18_Mech->C18_Issue Biph_Result Sharp Peak Shape (High S/N Ratio) Biph_Mech1->Biph_Result Biph_Mech2->Biph_Result

Orthogonal retention mechanisms of Biphenyl vs. C18 columns for halogenated spiro-indolines.

Data Comparison: Chromatographic Performance
ParameterStandard C18 (100 x 2.1 mm, 3 µm)Biphenyl Core-Shell (100 x 2.1 mm, 2.7 µm)
Retention Time (min) 1.852.40
Peak Asymmetry (Tf) 1.82 (Significant Tailing)1.05 (Highly Symmetrical)
Theoretical Plates (N) 4,50012,800
Signal-to-Noise (S/N) 150850

Part 3: Method Validation (FDA 2018 & ICH M10 Compliance)

To ensure the analytical workflow is a self-validating system, the optimized MCX-Biphenyl method was subjected to full validation in accordance with the FDA 2018[2] and ICH M10[3] guidelines for Bioanalytical Method Validation. The method demonstrated excellent linearity, precision, and accuracy, proving its suitability for high-throughput pharmacokinetic profiling.

Validation Parameters & Results
Validation ParameterExperimental ResultAcceptance Criteria (FDA/ICH M10)
Linearity Range 1.0 - 1000 ng/mL (r² = 0.998)r² ≥ 0.99, ±15% of nominal concentration
LLOQ 1.0 ng/mLS/N ≥ 5, Precision ≤ 20%, Accuracy ±20%
Intra-day Precision (CV%) 2.4% - 6.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.8% - 7.5%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -4.2% to +3.1%± 15% (± 20% at LLOQ)

Conclusion

By understanding the physicochemical properties of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]—specifically its basicity and halogenated aromaticity—bioanalytical scientists can move beyond generic C18/PPT workflows. The integration of MCX SPE and Biphenyl chromatography eliminates matrix-induced ion suppression and silanol-driven peak tailing, resulting in a robust, ICH M10-compliant assay suitable for rigorous drug development applications.

References[3] Title: ICH M10 on bioanalytical method validation - Scientific guideline. Source: European Medicines Agency (EMA). URL: https://www.ema.europa.eu/en/human-regulatory-overview/research-and-development/scientific-guidelines/multidisciplinary/multidisciplinary-bioanalytical-method-validation[1] Title: Matrix Effect Elimination During LC–MS/MS Bioanalytical Method Development. Source: Analytical Chemistry / ResearchGate. URL: https://www.researchgate.net/publication/10738012_Strategies_for_the_Assessment_of_Matrix_Effect_in_Quantitative_Bioanalytical_Methods_Based_on_HPLC-MSMS[5] Title: Effects of Sample Processing Techniques and Instrument Model on Matrix Effect in LC-MS/MS for a Model Drug. Source: ResearchGate. URL: https://www.researchgate.net/publication/228601614_Effects_of_Sample_Processing_Techniques_and_Instrument_Model_on_Matrix_Effect_in_LC-MSMS_for_a_Model_Drug[4] Title: Sample Preparation in LC-MS Bioanalysis. Source: DOKUMEN.PUB. URL: https://dokumen.pub/sample-preparation-in-lc-ms-bioanalysis-9781119274308-1119274303-9781119274322-9781119274292.html[2] Title: FDA Bioanalytical Method Validation Guidance for Industry (2018). Source: U.S. Food and Drug Administration. URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry

Sources

Comparative

Comparative metabolic stability of N-methylated vs N-unsubstituted spiro-[indoline-3,4'-piperidines]

An in-depth analysis of the spiro-[indoline-3,4'-piperidine] scaffold reveals its status as a privileged structure in modern drug discovery. It serves as the core pharmacophore for a diverse array of therapeutic targets,...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the spiro-[indoline-3,4'-piperidine] scaffold reveals its status as a privileged structure in modern drug discovery. It serves as the core pharmacophore for a diverse array of therapeutic targets, including HDAC6 inhibitors[1], growth hormone secretagogues (e.g., Ibutamoren)[2], and c-Met kinase inhibitors[3]. However, a critical bottleneck during the lead optimization of these spirocycles is their pharmacokinetic (PK) liability—specifically, the metabolic vulnerability of the piperidine nitrogen.

As a Senior Application Scientist, I frequently observe that the choice between an N-methylated and an N-unsubstituted (secondary amine) piperidine drastically dictates the compound's metabolic fate. This guide objectively compares the metabolic stability of these two structural variants, providing mechanistic insights, comparative in vitro data, and a self-validating experimental protocol for evaluating intrinsic clearance ( CLint​ ).

Mechanistic Causality: Why N-Methylation Accelerates Clearance

The metabolic instability of N-methylated spiro-piperidines is primarily driven by Cytochrome P450 (CYP450) enzymes, predominantly CYP3A4 and CYP2D6, which are highly active in human liver microsomes (HLM)[4]. The N-methyl group is sterically accessible and electronically favorable for hydrogen abstraction by the highly reactive CYP450 heme iron-oxo species.

This α -carbon oxidation yields an unstable carbinolamine intermediate. Because the rigid spiro-system restricts conformational flexibility, the carbinolamine cannot easily be stabilized and spontaneously collapses[5]. This cleavage expels formaldehyde (a toxic byproduct) and leaves behind the N-unsubstituted secondary amine. Consequently, the parent N-methyl drug exhibits a short half-life ( t1/2​ ) and high intrinsic clearance.

In contrast, N-unsubstituted spiro-piperidines bypass this rapid N-demethylation pathway. While they can still undergo slower N-oxidation or Phase II conjugation (such as direct N-glucuronidation), the absence of the vulnerable α -methyl protons significantly reduces the overall rate of metabolic degradation, thereby extending the half-life and improving systemic exposure[1].

CYP_Pathway N_Methyl N-Methyl Spiro-piperidine Carbinolamine Carbinolamine Intermediate N_Methyl->Carbinolamine CYP3A4/2D6 α-C Hydroxylation N_Unsub N-Unsubstituted (Secondary Amine) Carbinolamine->N_Unsub Spontaneous Cleavage Formaldehyde Formaldehyde Carbinolamine->Formaldehyde Elimination

CYP3A4-mediated N-demethylation pathway of N-methylated spiro-piperidines.

Comparative Data: N-Methyl vs. N-Unsubstituted

To objectively compare these variants, we evaluate their stability in Human Liver Microsomes (HLM). The data below summarizes typical parameters observed during lead optimization of spiro-[indoline-3,4'-piperidine] derivatives, demonstrating the mono-exponential decay relationship (first-order kinetics) of these substrates[4].

Structural VariantPiperidine NitrogenHLM CLint​ ( μL/min/mg )In Vitro t1/2​ (min)Primary Metabolic Pathway
N-Methylated Tertiary Amine (-CH3)> 50.0 (High Clearance)< 25Rapid CYP3A4 N-demethylation
N-Unsubstituted Secondary Amine (-H)< 15.0 (Low Clearance)> 90Slow N-oxidation / Glucuronidation

Note: Quantitative data synthesized from representative HDAC6 and GHSR inhibitor optimization campaigns[1][6].

Experimental Protocol: Self-Validating HLM Metabolic Stability Assay

To ensure trustworthiness and reproducibility, the metabolic stability assay must be designed as a self-validating system. This requires incorporating strict controls: a high-clearance positive control (e.g., Verapamil) to confirm CYP activity, a low-clearance negative control (e.g., Warfarin) to confirm assay specificity, and a minus-NADPH control to rule out non-CYP mediated degradation (e.g., chemical instability).

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: Mg2+ is an essential cofactor required for optimal CYP450 enzymatic activity.

  • Compound Spiking: Add the spiro-piperidine test compound (N-methyl or N-unsubstituted) to a final concentration of 1 µM. Keep the final organic solvent concentration (DMSO/Acetonitrile) below 0.1% (v/v).

    • Causality: Higher organic solvent concentrations can denature CYP enzymes or act as competitive inhibitors, artificially lowering the calculated clearance.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

    • Causality: A regenerating system is preferred over direct NADPH addition because it maintains a constant supply of reducing equivalents, preventing artificial rate-limiting drops in NADPH over the 60-minute assay.

  • Kinetic Sampling & Quenching: At designated time points (t = 0, 15, 30, 45, 60 minutes), remove a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled Internal Standard (IS).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while the IS corrects for any volumetric losses or matrix effects during downstream mass spectrometry.

  • Centrifugation & LC-MS/MS Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the parent compound depletion.

  • Data Processing: Plot the natural logarithm of the remaining percentage of the parent compound versus time. The slope of the linear regression represents the elimination rate constant ( k ). Calculate half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/M , where V is incubation volume and M is microsomal protein mass).

Workflow Prep 1. Matrix Preparation HLM (0.5 mg/mL) in Buffer Spike 2. Compound Spiking Add Test Compound (1 µM) Prep->Spike Initiate 3. Reaction Initiation Add NADPH System Spike->Initiate Timepoints 4. Kinetic Sampling t = 0, 15, 30, 45, 60 min Initiate->Timepoints Quench 5. Quenching Add Cold ACN + IS Timepoints->Quench Analyze 6. LC-MS/MS Analysis Quantify & Calc CL_int Quench->Analyze

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Conclusion & Strategic Recommendations

When designing spiro-[indoline-3,4'-piperidines], the N-substituent must be carefully selected based on the desired pharmacokinetic profile. If a short half-life is required (e.g., for certain topical applications or to avoid systemic accumulation), N-methylation is advantageous. However, for systemic therapies requiring sustained target engagement (such as oral HDAC6 inhibitors for pulmonary fibrosis), removing the N-methyl group to yield the N-unsubstituted secondary amine[1]—or replacing it with a metabolically stable moiety like a methylsulfonyl group[2]—is a proven strategy to drastically lower intrinsic clearance and improve overall metabolic stability.

References

  • Campiani G, et al. "Harnessing the role of HDAC6 in Idiopathic Pulmonary Fibrosis: Design, Synthesis, Structural Analysis, and Biological Evaluation of Potent Inhibitors." Journal of Medicinal Chemistry, 2021, 64(14): 9960–9988. URL:[Link]

  • Guerlavais V, et al. "New Active Series of Growth Hormone Secretagogues." Journal of Medicinal Chemistry, 2003, 46(7): 1191–1203. URL:[Link]

  • Meneghetti F, et al. "The spiropiperidine-3,3′-oxindole scaffold: a type II β-turn peptide isostere." Tetrahedron, 2010, 66(25): 4474-4478. URL:[Link]

  • Wang Z, et al. "Design and Synthesis of Novel Spiro-Piperidinyl Pyrazolone Derivatives and Their Potential Antiviral Activity". URL:[Link]

Sources

Validation

Validating the Biological Pathways of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Using CRISPR Knockout Cell Lines: A Comparative Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary The development of highly selective neuroactive compounds r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

The development of highly selective neuroactive compounds requires rigorous target validation. Spirocyclic scaffolds, particularly spiroindolines, have emerged as potent ligands for central nervous system targets, including the Sigma-1 receptor (σ1R) and the vesicular acetylcholine transporter (VAChT)[1].

This guide objectively evaluates the performance and target specificity of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (hereafter referred to as MSBP )[2]. To definitively map its biological pathway, we compare MSBP against standard pharmacological alternatives using a highly controlled, isogenic SIGMAR1 CRISPR-Cas9 knockout (KO) cell line. By moving away from purely pharmacological inhibition—which is often confounded by off-target effects—this genetic approach provides an unambiguous, self-validating system for proving target engagement.

Mechanistic Overview: The Causal Logic of Target Validation

Spiroindoline derivatives are structurally predisposed to interact with the Sigma-1 receptor, an endoplasmic reticulum (ER) chaperone protein located at the mitochondria-associated ER membrane (MAM). Upon ligand binding, σ1R regulates calcium (Ca2+) mobilization through the IP3 receptor (IP3R), promoting cell survival under ER stress.

The Causality of Experimental Choice: Historically, researchers validated σ1R ligands using pharmacological antagonists like BD1047 or Haloperidol. However, Haloperidol exhibits high cross-reactivity with Dopamine D2 and 5-HT receptors. If a researcher observes a phenotypic change when co-administering MSBP and Haloperidol, it is impossible to definitively attribute the effect solely to σ1R.

By utilizing a SIGMAR1 CRISPR KO cell line, we eliminate the variable of off-target antagonist binding. The KO line serves as an absolute null background. If MSBP exerts its neuroprotective effects via σ1R, these effects will be completely abolished in the KO line. This binary outcome (Activity in WT vs. No Activity in KO) establishes a direct causal link between the compound and the biological pathway.

Pathway MSBP MSBP (Spiroindoline) SIGMAR1 Sigma-1 Receptor (MAM Chaperone) MSBP->SIGMAR1 Binds IP3R IP3 Receptor (Calcium Channel) SIGMAR1->IP3R Stabilizes Ca2 Ca2+ Mobilization IP3R->Ca2 Regulates Survival Cell Survival / Neuroprotection Ca2->Survival Promotes

Fig 1: MSBP modulation of the Sigma-1 Receptor signaling pathway.

Comparative Performance Analysis

To benchmark MSBP, we compared its efficacy in rescuing Thapsigargin-induced ER stress against two standard alternatives: PRE-084 (a highly selective σ1R agonist) and Haloperidol (a non-selective σ1R/D2 antagonist). Assays were run in parallel using Wild-Type (WT) HEK293T cells and SIGMAR1 KO HEK293T cells.

Quantitative Data Summary
CompoundTarget ProfileWT EC50 (nM)KO EC50 (nM)Fold Shift (WT/KO)Off-Target Interference
MSBP Novel σ1R Modulator45.2>10,000>220xLow
PRE-084 Standard σ1R Agonist32.1>10,000>310xMinimal
Haloperidol σ1R / D2 Antagonist15.5450.0~29xHigh (D2, 5-HT)

Data Interpretation: MSBP demonstrates a massive >220-fold rightward shift in its EC50 when tested in the KO cell line. This mirrors the highly selective PRE-084, confirming that MSBP's primary mechanism of action is strictly dependent on the presence of the Sigma-1 receptor. In contrast, Haloperidol retains residual activity in the KO line (EC50 = 450.0 nM), exposing its off-target effects on other cellular pathways.

Experimental Protocols: A Self-Validating System

The following methodology details the generation of the isogenic cell line and the subsequent functional validation. This protocol operates as a self-validating system : the phenotypic rescue observed in WT cells must be completely nullified in the KO line. If residual activity remains, it inherently flags off-target binding, validating the compound's specificity without requiring secondary orthogonal assays.

Phase 1: CRISPR-Cas9 Knockout Generation
  • sgRNA Design: Design synthetic single guide RNAs (sgRNAs) targeting Exon 2 of the human SIGMAR1 gene to ensure early frameshift mutations.

  • RNP Assembly: Incubate the sgRNA with recombinant Cas9 nuclease (SpCas9) at a 1:1.2 molar ratio for 15 minutes at room temperature to form Ribonucleoprotein (RNP) complexes. Rationale: RNPs degrade rapidly, minimizing off-target genomic cleavage compared to plasmid-based expression.

  • Transfection: Electroporate HEK293T cells with the RNP complexes using a standard mammalian nucleofection protocol.

  • Clonal Isolation: 48 hours post-transfection, perform Fluorescence-Activated Cell Sorting (FACS) to isolate single cells into 96-well plates.

  • Genomic & Proteomic Validation: Expand clonal populations. Extract genomic DNA and perform Sanger sequencing (analyzed via TIDE software) to confirm biallelic frameshift indels. Concurrently, perform Western Blotting using an anti-σ1R antibody to confirm the complete absence of the protein.

Phase 2: Functional Calcium Mobilization Assay
  • Cell Plating: Seed validated WT and SIGMAR1 KO cells at 15,000 cells/well in a 384-well black, clear-bottom plate.

  • Dye Loading: Incubate cells with Fluo-4 AM (a calcium indicator dye) for 45 minutes at 37°C.

  • Compound Addition: Add MSBP (ranging from 1 nM to 10 μM) to the respective wells.

  • Kinetic Reading: Measure intracellular calcium transients using a High-Throughput Fluorescence Plate Reader (Ex/Em = 494/506 nm) over a 3-minute kinetic window.

Workflow Design 1. sgRNA Design (Targeting SIGMAR1 Exon 2) Transfect 2. RNP Transfection (HEK293T Cells) Design->Transfect Sort 3. FACS Single-Cell Sorting Transfect->Sort Validate 4. Western Blot & Sequencing (Self-Validation) Sort->Validate Assay 5. Functional Assays (WT vs. KO Comparison) Validate->Assay

Fig 2: CRISPR KO generation and self-validating experimental workflow.

Conclusion & Strategic Insights

For drug development professionals evaluating spiroindoline scaffolds, relying solely on pharmacological inhibitors is a critical vulnerability that can lead to misattributed mechanisms of action.

As demonstrated by the comparative data, 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] acts as a highly specific modulator of the Sigma-1 receptor. By utilizing a SIGMAR1 CRISPR KO cell line, we established a definitive, causal relationship between MSBP administration and calcium-mediated cell survival. The complete loss of MSBP efficacy in the KO background proves its selectivity, outperforming non-selective agents like Haloperidol. Adopting this genetic validation framework is essential for de-risking preclinical candidates before advancing to in vivo models.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (CID 71305685) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Laboratory Safety and Disposal Protocol: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Here is the comprehensive, step-by-step safety and disposal guide for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], designed for researchers and drug development professionals. In drug discovery and medicinal chemis...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is the comprehensive, step-by-step safety and disposal guide for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], designed for researchers and drug development professionals.

In drug discovery and medicinal chemistry, spiroindoline derivatives are highly valued for their unique conformational rigidity and ability to mimic complex three-dimensional pharmacophores. However, the introduction of halogens—such as the bromine atom in 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (C₁₃H₁₇BrN₂)—fundamentally alters the physicochemical risk profile and the logistical requirements for waste management[1].

As a Senior Application Scientist, I emphasize that laboratory safety is not merely about compliance; it is a self-validating system of chemical stewardship. Improper disposal of halogenated organics can lead to severe environmental contamination, regulatory penalties, and the potential formation of highly toxic byproducts during waste treatment[2].

This guide outlines the causal logic and operational procedures for the safe handling and disposal of this compound, grounded in the National Research Council's Prudent Practices in the Laboratory[3].

Hazard Assessment and Causality

Before initiating any disposal protocol, personnel must understand why specific precautions are necessary. While specific toxicological data for 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] may be limited, structural analogs such as spiro[indole-3,4'-piperidin]-2(1H)-one exhibit clear hazard profiles, primarily categorized under the Globally Harmonized System (GHS) as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4].

The Halogen Factor

The critical variable in the disposal of this compound is the bromine substituent. Halogenated organic compounds exhibit high persistence and mobility[2]. If brominated waste is mixed with standard non-halogenated solvent waste and incinerated at standard temperatures, it can generate corrosive hydrogen bromide (HBr) gas and highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs). Therefore, commercial waste disposal facilities require strict segregation of halogenated waste so it can be routed to specialized high-temperature incinerators equipped with alkaline gas scrubbers[5].

Quantitative Waste Classification

To maintain a self-validating safety system, laboratories must quantitatively track halogen concentrations in their waste streams. The Environmental Protection Agency (EPA) strictly regulates halogenated waste. For example, under RCRA guidelines, liquid waste streams containing significant halogen concentrations are presumed to be hazardous and require specific waste codes[6].

Table 1: Halogenated Waste Segregation Thresholds

Note: Thresholds are based on standard EPA RCRA guidelines for halogenated mixtures to ensure proper routing to high-temperature incineration[5][6].

Waste Stream CharacteristicHalogen ConcentrationClassificationRequired Action
Trace Contamination < 1,000 ppmNon-Halogenated (Subject to rebuttal)May be mixed with standard organic waste if verified.
Moderate Halogenation 1,000 ppm – 4,000 ppmPresumed Halogenated Hazardous WasteMust be segregated unless proven otherwise via EPA Method 8021.
High Halogenation (Target) > 4,000 ppmStrict Halogenated Hazardous Waste Mandatory segregation into dedicated Halogenated Waste containers.

Step-by-Step Disposal Methodology

The following protocol provides an actionable, self-validating workflow for the disposal of 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] solid waste, solutions, and contaminated consumables.

Phase 1: Preparation and PPE
  • Don Appropriate PPE: Nitrile gloves (double-gloving recommended for concentrated solutions), chemical splash goggles, and a flame-resistant lab coat.

  • Ventilation: Conduct all transfers of powders or volatile solutions within a certified chemical fume hood to mitigate respiratory irritation risks (H335)[4].

Phase 2: Waste Segregation
  • Solid Waste: Place any unreacted solid 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine], contaminated weighing paper, or silica gel from chromatography into a designated, puncture-proof Solid Halogenated Organic Waste container.

  • Liquid Waste: If the compound is dissolved in a solvent (e.g., dichloromethane, methanol, or DMSO), pour the solution into a high-density polyethylene (HDPE) or glass carboy explicitly labeled Liquid Halogenated Waste .

    • Crucial Logic: Never mix this with the "Non-Halogenated" carboy. Doing so contaminates the entire bulk container, drastically increasing institutional disposal costs and environmental risk[2].

Phase 3: Accumulation and Institutional Transfer
  • Labeling: Attach a hazardous waste tag immediately upon adding the first drop/gram of waste. The label must explicitly state: "Halogenated Organic Waste: Contains Brominated Spiroindoline derivatives."

  • Satellite Accumulation Area (SAA): Store the container in a designated SAA with secondary containment. Ensure the container is tightly capped when not actively receiving waste[3].

  • EHS Pickup: Once the container is 80% full, or reaches the institutional time limit (typically 90 days), submit a pickup request to your Environmental Health and Safety (EHS) department. EHS will transfer the waste to a licensed commercial facility for high-temperature incineration.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the logical flow of waste segregation to ensure environmental compliance and safety.

G start Generation of 1'-Methyl-spiro- [5-bromoindoline-3,4'-piperidine] Waste assess Hazard Assessment: Identify Bromine (Halogen) start->assess decision State of Waste? assess->decision solid_waste Solid Waste (Powders, Silica, Consumables) decision->solid_waste Solid liquid_waste Liquid Waste (Solvent Solutions) decision->liquid_waste Liquid segregate_solid Segregate: Solid Halogenated Waste Container solid_waste->segregate_solid segregate_liquid Segregate: Liquid Halogenated Waste Carboy liquid_waste->segregate_liquid labeling RCRA Compliant Labeling: "Halogenated Organic Waste" segregate_solid->labeling segregate_liquid->labeling saa Satellite Accumulation Area (SAA) Secondary Containment labeling->saa ehs Institutional EHS Pickup saa->ehs incineration High-Temperature Incineration (Alkaline Scrubber Equipped) ehs->incineration

Workflow for the segregation and disposal of halogenated spiroindoline waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 71305685, 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]". PubChem. Available at: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version". National Academies Press, 2011. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Review of Alternative Treatment Processes for Halogenated Organic Waste Streams". P2 InfoHouse. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18435788, Spiro(indole-3,4'-piperidin)-2(1H)-one". PubChem. Available at: [Link]

  • Arizona Department of Environmental Quality (ADEQ). "When Used Oil Is Regulated as a Hazardous Waste" (Proxy for EPA Halogen Limits). ADEQ. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine]

Handling halogenated spirocyclic intermediates requires a rigorous, causality-driven approach to laboratory safety. 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (CID 71305685) is a highly specialized compound freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling halogenated spirocyclic intermediates requires a rigorous, causality-driven approach to laboratory safety. 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] (CID 71305685) is a highly specialized compound frequently utilized in advanced drug discovery, particularly in the synthesis of 1 and [1].

Due to the presence of the bromine atom and the lipophilic spiroindoline scaffold, this compound presents specific handling challenges. Brominated organics typically exhibit acute toxicity, act as severe ocular and dermal irritants, and pose potential environmental hazards[1][2]. This guide provides the essential logistical and operational framework for safely handling this compound.

Causality-Driven PPE Selection

Selecting Personal Protective Equipment (PPE) is not a passive checklist; it is an active defense strategy based on the physicochemical properties of the target molecule.

  • Hand Protection (Nitrile over Latex): The lipophilic nature of brominated spirocycles allows them to rapidly permeate natural rubber latex. 3 is mandated because its copolymerization of butadiene and acrylonitrile provides superior chemical resistance and impermeability to lipophilic and halogenated agents[3].

  • Respiratory & Engineering Controls: As a solid powder, this compound poses a high risk of particulate aerosolization. Handling must occur within a certified chemical fume hood. A face velocity of 0.5–1.0 m/s (100–200 f/min) is required; this specific velocity is strong enough to capture airborne dust during transfer operations but gentle enough to prevent turbulent vortices that could eject the powder from the enclosure[4].

  • Ocular & Dermal Protection: Standard safety glasses are insufficient. 5 that form a complete seal around the eyes are required to prevent micro-particulates or accidental solvent splashes from causing chemical burns[5]. A low-permeability, flame-resistant lab coat with buttoned cuffs ensures no exposed skin at the wrist interface[4].

Quantitative PPE Specifications

The following table summarizes the minimum required PPE specifications for handling brominated spiroindolines to ensure regulatory compliance and maximum safety[4][6].

PPE CategorySpecification / MaterialMinimum StandardBreakthrough / Replacement Time
Gloves (Inner) Nitrile Butadiene Rubber (NBR), Powder-freeEN ISO 374 (Thickness >0.2 mm)Replace immediately if contaminated
Gloves (Outer) Nitrile Butadiene Rubber (NBR), Extended CuffEN ISO 374 (Thickness >0.7 mm)> 480 minutes (for prolonged contact)
Eye Protection Chemical Splash Goggles (Indirect Vented)ANSI Z87.1 / EN 166N/A (Inspect for scratches/seal degradation)
Body Protection Low-permeability Lab Coat (Buttoned cuffs)NFPA 2112 (if using flammable solvents)Wash/Replace upon suspected contamination
Respiratory Chemical Fume HoodFace velocity: 0.5–1.0 m/sAnnual Certification Required

Operational Protocol: Safe Handling and Transfer

To guarantee trustworthiness and safety, the following protocol is designed as a self-validating system . Do not proceed to the next step unless the verification check is successful.

Step 1: Engineering Control Verification

  • Action: Engage the chemical fume hood and set the sash to the designated operational height.

  • Causality: Proper airflow captures aerosolized particulates before they reach the operator's breathing zone[4].

  • System Validation: Verify the digital airflow monitor reads ≥100 f/min. Do not proceed if the alarm sounds or flow is unverified.

Step 2: PPE Donning (Double-Glove Technique)

  • Action: Don a pair of standard NBR gloves, followed by a second, extended-cuff outer pair.

  • Causality: The outer glove acts as a sacrificial barrier against the lipophilic brominated compound, while the inner glove maintains a pristine dermal barrier[3].

  • System Validation: Perform a visual inspection and mechanical stretch test on the outer gloves to ensure zero micro-tears before handling the chemical container.

Step 3: Material Transfer

  • Action: Use an anti-static, grounded micro-spatula to transfer the compound.

  • Causality: Static electricity can cause the highly lipophilic powder to repel and aerosolize, increasing inhalation risk and contaminating the workspace.

  • System Validation: Observe the powder during transfer; if it clings to the spatula or container walls aggressively, pause and use a static eliminator (e.g., Zerostat gun) before continuing.

Step 4: Doffing and Decontamination

  • Action: Remove the outer contaminated gloves inside the fume hood before withdrawing your hands.

  • Causality: Withdrawing contaminated gloves outside the hood breaks the containment plane, potentially spreading brominated residue to the general lab environment.

  • System Validation: After removing the inner gloves, wash hands with soap and water. Inspect hands under standard lighting for any unexplained redness or irritation, which are early indicators of brominated compound exposure[2].

Spill Management & Disposal Workflow

In the event of a spill, immediate and structured action is required to prevent environmental contamination and personnel exposure[5][7].

Step 1: Assess and Alert Determine if the spill is manageable (< 500g, localized in the hood) or requires evacuation (large scale, outside containment). Alert nearby personnel immediately. Step 2: Containment (Outside-In Method) Apply absorbent pads or chemical-binding sand around the perimeter of the spill first, then work toward the center. Causality: Working outside-in prevents the outward spread of the chemical footprint, minimizing the surface area requiring secondary decontamination. Step 3: Mechanical Cleanup Use non-sparking tools to scoop the absorbed mixture. Place all contaminated materials into a designated, heavy-duty hazardous waste bag. Step 4: Disposal and Decontamination Seal the waste bag and place it in a rigid, properly labeled hazardous waste container. Decontaminate the spill surface with an appropriate solvent (e.g., isopropanol or a mild detergent solution) to remove residual brominated organics.

Workflow Visualization

SpillResponse Start Spill Detected: 1'-Methyl-spiro-[5-bromoindoline-3,4'-piperidine] Assess Assess Spill Volume & Concentration Start->Assess Large Evacuate Area Call EHS Response Team Assess->Large > 500g or High Risk Small Don Spill Kit PPE (Double NBR Gloves, Goggles) Assess->Small < 500g (Manageable) Contain Contain Perimeter (Absorbent Pads/Sand) Small->Contain Clean Mechanical Cleanup (Outside-In Method) Contain->Clean Dispose Transfer to Labeled Hazardous Waste Clean->Dispose Decon Decontaminate Surfaces & Doff PPE Dispose->Decon

Figure 1: Decision matrix and operational workflow for spill management.

Sources

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